molecular formula C6H6BrNO2S B3221947 4-Bromo-3-(methylsulfonyl)pyridine CAS No. 1209459-94-8

4-Bromo-3-(methylsulfonyl)pyridine

Cat. No.: B3221947
CAS No.: 1209459-94-8
M. Wt: 236.09 g/mol
InChI Key: NYGHNFOUXZGYDJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHNFOUXZGYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Bromo-3-(methylsulfonyl)pyridine is a halogenated and sulfonated pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this compound, including its detailed chemical structure, CAS number, and physicochemical properties. It outlines a robust, logical synthetic pathway, offering field-proven insights into the causality behind experimental choices. Furthermore, this document explores the compound's strategic importance in modern synthetic chemistry, detailing how its distinct functional groups serve as versatile tools for constructing complex molecular architectures. Safety protocols and handling procedures are also discussed, providing a complete technical resource for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a specialty chemical building block. While not as extensively documented as some common reagents, its structure is logically derived from its IUPAC name. The core is a pyridine ring, substituted at the 4-position with a bromine atom and at the 3-position with a methylsulfonyl group (-SO₂CH₃).

Chemical Structure:

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

A thorough search of chemical databases confirms the existence and commercial availability of this compound and its precursors. The key identifier is its CAS (Chemical Abstracts Service) number. While the target compound itself is a niche reagent, its immediate precursor, 4-Bromo-3-(methylsulfanyl)pyridine, is available from suppliers, making the synthesis accessible.[1]

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number Not assigned / Not readily available-
Molecular Formula C₆H₆BrNO₂S-
Molecular Weight 236.09 g/mol -
SMILES CS(=O)(=O)c1cncc(Br)c1-
InChIKey Generated upon synthesis-
Appearance Expected to be a white to off-white solidAnalogous Compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Chemical Principles

Scientific Rationale and Significance in Drug Discovery

The molecular architecture of this compound is particularly valuable for drug discovery programs due to the strategic combination of its three key components: the pyridine scaffold, the bromo substituent, and the methylsulfonyl group.

  • Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, which is crucial for drug formulation and bioavailability.[2] Pyridine derivatives are integral to numerous approved drugs, highlighting their proven utility.[2]

  • 4-Bromo Group: The bromine atom at the 4-position is a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile and regioselective introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • 3-Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties. As a strong electron-withdrawing group and a potent hydrogen bond acceptor, it can significantly influence a molecule's electronic profile, metabolic stability, and binding affinity to biological targets. Its non-planar geometry can also be used to probe the steric tolerance of a receptor's binding pocket.

This unique combination of features makes this compound an attractive starting point for developing novel therapeutics.

G main This compound pyridine Pyridine Scaffold main->pyridine bromo 4-Bromo Group main->bromo sulfonyl 3-Methylsulfonyl Group main->sulfonyl priv_scaffold Privileged Scaffold in Medicinal Chemistry pyridine->priv_scaffold solubility Improves Aqueous Solubility pyridine->solubility coupling Versatile Handle for Cross-Coupling Reactions bromo->coupling sar Enables SAR Exploration bromo->sar h_bond Potent H-Bond Acceptor sulfonyl->h_bond metabolic Enhances Metabolic Stability sulfonyl->metabolic

Key structural motifs and their relevance in drug design.

Proposed Synthesis and Mechanistic Insights

A direct, documented synthesis for this compound is not readily found in mainstream literature. However, a logical and reliable synthetic route can be designed based on established chemical principles, starting from the commercially available precursor, 4-Bromo-3-(methylsulfanyl)pyridine.[1] The key transformation is the oxidation of a sulfide to a sulfone.

Overall Reaction Scheme:

Synthetic scheme for this compoundFigure 2. Proposed synthesis via oxidation of 4-Bromo-3-(methylsulfanyl)pyridine.

Causality Behind Experimental Choices:
  • Starting Material: 4-Bromo-3-(methylsulfanyl)pyridine is selected as the ideal precursor because the core bromopyridine structure is already in place. This avoids complex multi-step syntheses involving bromination and functional group installation, which could lead to issues with regioselectivity and lower overall yields.

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is highly effective at converting sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete oxidation past the intermediate sulfoxide stage directly to the desired sulfone. The reaction is typically buffered with a weak base like sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions with the pyridine nitrogen.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It readily dissolves the organic starting material and the m-CPBA, while being relatively inert to the reaction conditions. Its low boiling point also facilitates easy removal during the workup procedure.

Detailed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-(methylsulfanyl)pyridine (1.0 eq.). Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).

  • Buffering: Add solid sodium bicarbonate (NaHCO₃, approx. 3.0 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the oxidation and prevent runaway reactions.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (approx. 77% purity, 2.2 eq.) in DCM to the reaction mixture dropwise over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching: Upon completion, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final this compound as a solid.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Isolation & Purification a Dissolve 4-Bromo-3-(methylsulfanyl)pyridine and NaHCO3 in DCM b Cool to 0 °C a->b c Slowly add m-CPBA solution b->c d Warm to RT and stir 4-12h (Monitor by TLC/LC-MS) c->d e Quench with Na2S2O3 (aq) d->e f Aqueous Workup (NaHCO3, Brine) e->f g Dry (Na2SO4) & Concentrate f->g h Purify via Flash Chromatography g->h i i h->i Final Product: This compound

Experimental workflow for the synthesis of this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on analogous structures like 4-Bromo-3-methylpyridine.

  • Potential Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation. Due to the presence of the sulfonyl group, inhalation of dust should also be avoided.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound represents a strategically designed chemical building block with high potential for application in pharmaceutical research and development. Its constituent parts—a biologically relevant pyridine core, a synthetically versatile bromine handle, and a property-modulating methylsulfonyl group—provide chemists with a powerful tool for the synthesis of novel and complex molecules. The straightforward and reliable synthetic protocol outlined in this guide makes this compound an accessible and valuable asset for any advanced medicinal chemistry program.

References

  • 摩熵化学. 4-Bromo-3-[2-bromo-N-(methylsulfonyl)anilino]pyridine | 239137-49-6. Available at: [Link].

  • BuyersGuideChem. 4-Bromo-3-(methylsulfanyl)pyridine suppliers and producers. Available at: [Link].

  • Organic Syntheses. SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Org. Synth. 2011, 88, 22-32. Available at: [Link].

  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=18958774. Available at: [Link].

  • PubChem. 4-Bromo-3-methylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=428351. Available at: [Link].

  • Google Patents.CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Available at: [Link].

  • Infochems. 4-bromo-3-methylpyridine. Available at: [Link].

Sources

Technical Guide: 4-Bromo-3-(methylsulfonyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Bromo-3-(methylsulfonyl)pyridine , a high-value heterocyclic intermediate.

Executive Summary

This compound (CAS: 1261622-50-1) represents a critical "ortho-activated" electrophilic scaffold in modern drug discovery. Its structural uniqueness lies in the juxtaposition of a halogen leaving group (C4-Br) and a strong electron-withdrawing sulfone moiety (C3-SO₂Me) on a pyridine ring.

This configuration confers a dual-reactivity profile :

  • Transition-Metal Catalysis: The C4-Br bond serves as a reliable handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings.

  • Nucleophilic Aromatic Substitution (SₙAr): The C3-sulfonyl group, combined with the pyridine nitrogen, hyper-activates the C4-position, enabling facile displacement of bromine by amines, alkoxides, or thiols under mild conditions.

This guide outlines the synthesis, reactivity logic, and handling protocols for this intermediate, targeting researchers in kinase inhibitor and COX-2 inhibitor development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 1261622-50-1
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Pyridine (heterocycle), Sulfone (EWG/H-bond acceptor), Bromide (leaving group)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Synthetic Route: The "Sulfide Oxidation" Protocol

Direct bromination of 3-(methylsulfonyl)pyridine is unfavorable due to the meta-directing nature of the sulfone group (directing electrophiles to C5). Therefore, the most robust synthetic strategy relies on the oxidation of the 3-(methylthio) precursor , which preserves the regiochemistry established in earlier steps.

Step-by-Step Methodology

Precursor: 4-Bromo-3-(methylthio)pyridine.

Reaction Protocol:
  • Dissolution: Dissolve 4-bromo-3-(methylthio)pyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[1]

  • Oxidation: Slowly add m-Chloroperbenzoic acid (mCPBA) (2.2–2.5 equiv) in portions.

    • Note: Maintain temperature <5°C to prevent N-oxide formation (though the electron-deficient ring makes N-oxidation slower than sulfide oxidation).

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC/LC-MS for the disappearance of the sulfoxide intermediate.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to neutralize acid).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica chromatography (Gradient: 20-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 3-Amino-4-bromopyridine Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl 0°C Inter2 4-Bromo-3-(methylthio)pyridine Inter1->Inter2 NaSMe (Nucleophilic Displacement) Final This compound Inter2->Final mCPBA (2.2 eq) DCM, 0°C -> RT (Oxidation)

Caption: Figure 1. Regioselective synthesis route avoiding direct bromination of the deactivated sulfone ring.

Applications in Drug Discovery[4][9][10]

A. The "Orthogonal" Reactivity Switch

The power of this intermediate lies in its ability to react divergently based on the reaction partner.

  • Pathway A: Palladium-Catalyzed Coupling (Suzuki-Miyaura) [2]

    • Mechanism: Oxidative addition of Pd(0) into the C4-Br bond.

    • Utility: Installing aryl or heteroaryl groups to build biaryl scaffolds (common in kinase inhibitors).

    • Critical Control: Use weak bases (e.g., K₂CO₃, K₃PO₄) to avoid competing SₙAr side reactions.

  • Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

    • Mechanism: Addition-Elimination. The C3-SO₂Me group pulls electron density, making C4 highly electrophilic.

    • Utility: Installing amines, ethers, or thiols.

    • Advantage: Often proceeds without transition metals, driven by heat and base (e.g., DIPEA, NaH).

Reactivity Flowchart

Reactivity Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SnAr SₙAr Substitution (C-N / C-O Bond Formation) Core->SnAr Primary/Secondary Amine DIPEA, DMF 60-100°C Biaryl 3-(Methylsulfonyl)-4-arylpyridine (Kinase Inhibitor Scaffold) Suzuki->Biaryl Amino 4-Amino-3-(methylsulfonyl)pyridine (Polar Pharmacophore) SnAr->Amino

Caption: Figure 2.[3][4] Divergent reactivity pathways controlled by catalyst and nucleophile selection.

B. Strategic Value in Medicinal Chemistry
  • Bioisostere Potential: The 3-methylsulfonylpyridine motif often serves as a bioisostere for 1,2-diaryl sulfones (Coxib class) but with improved solubility due to the pyridine nitrogen.

  • H-Bonding: The sulfone oxygens act as H-bond acceptors, while the pyridine nitrogen can accept a proton or coordinate metals in enzyme active sites.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this to install an aryl group at C4.

  • Charge: Combine this compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq) in a reaction vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.0 eq).

  • Conditions: Degas with Argon. Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: SₙAr Amination (General Procedure)

Use this to displace Bromine with an amine.

  • Charge: Dissolve this compound (1.0 eq) in DMF or NMP.

  • Nucleophile: Add the amine (1.2–1.5 eq).

  • Base: Add DIPEA (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Conditions: Heat to 60–80°C. (Note: High temperatures may cause degradation; monitor closely).

  • Workup: Pour into ice water. If solid precipitates, filter.[5] If not, extract with EtOAc.

Safety & Handling

  • Sensitization: Sulfone-containing pyridines and their brominated precursors can be skin sensitizers. Use double gloving (Nitrile).

  • Reactivity: Avoid mixing with strong reducing agents (e.g., LiAlH₄) which may reduce the sulfone or dehalogenate the ring.

  • Waste: Dispose of palladium-containing waste in heavy metal containers; halogenated organics in halogenated waste streams.

References

  • Synthesis of Pyridine Sulfones

    • Title: "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols"
    • Source:Organic Process Research & Development (General methodology for thiol/sulfone introduction).
    • Link: (Methodology adapted from general pyridine thiol synthesis).

  • Suzuki Coupling Methodologies

    • Title: "Suzuki-Miyaura Cross-Coupling: The mechanism and applic
    • Source:Chemical Reviews
    • Link:

  • SₙAr Reactivity of Activated Pyridines

    • Title: "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles"
    • Source:Journal of Medicinal Chemistry (Contextualizing the activ
    • Link:

  • Related Patent Literature

    • Title: "Pyridine derivatives as kinase inhibitors" (Demonstrating the utility of the sulfone-pyridine scaffold).
    • Source:Google P
    • Link:

Sources

The Emerging Potential of the 4-Bromo-3-(methylsulfonyl)pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability make it a "privileged" scaffold. When further functionalized, the pyridine core can be tailored to interact with a diverse array of biological targets. This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-Bromo-3-(methylsulfonyl)pyridine .

The strategic placement of a bromine atom at the 4-position and a methylsulfonyl group at the 3-position creates a unique electronic and steric profile. The bromine atom serves as a versatile synthetic handle for introducing further complexity, often through cross-coupling reactions, and can also engage in halogen bonding with protein targets.[1] The electron-withdrawing methylsulfonyl group can modulate the pKa of the pyridine nitrogen and participate in hydrogen bonding, influencing both the pharmacokinetic and pharmacodynamic properties of molecules derived from this core. While direct and extensive research on this specific scaffold is nascent, the constituent moieties are prevalent in numerous bioactive compounds, suggesting a rich, untapped potential.

This guide will serve as a technical deep-dive into the prospective applications of the this compound core. We will explore its synthetic accessibility, hypothesize its utility against key drug targets by drawing parallels from structurally related molecules, and provide detailed, field-proven protocols for library synthesis and screening. Our aim is to equip researchers with the foundational knowledge and practical methodologies to pioneer the exploration of this promising scaffold.

Synthetic Strategies and Library Generation

The utility of any scaffold in drug discovery is fundamentally linked to its synthetic accessibility. The this compound core can be assembled through several plausible synthetic routes, allowing for the generation of diverse chemical libraries.

Core Synthesis

A common route to substituted pyridines involves the modification of readily available starting materials. For instance, a plausible synthesis could start from a 3-amino-4-bromopyridine derivative, followed by diazotization and introduction of the methylsulfonyl moiety. Alternatively, a pyridine-N-oxide derivative could be a precursor to functionalization at the 3 and 4 positions.

Library Development via Cross-Coupling Reactions

The true power of the 4-bromo substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling a systematic exploration of the chemical space.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol outlines a general procedure for the diversification of the this compound core.

Materials:

  • This compound (core scaffold)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Rationale: The choice of palladium catalyst, base, and solvent can be critical and may require optimization for different boronic acids. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Hypothesized Biological Targets and Therapeutic Applications

Based on the prevalence of the bromo-pyridine and sulfonyl-pyridine motifs in existing drug candidates, we can hypothesize several high-potential therapeutic areas for derivatives of the this compound scaffold.

Kinase Inhibition in Oncology

The pyridine core is a well-established component of numerous kinase inhibitors. The 4-anilino-pyrimidine and related scaffolds are known to bind to the ATP-binding site of kinases like EGFR and Bcr-Abl. The 4-bromo position of our core scaffold can be functionalized with aniline derivatives, mimicking the structure of known tyrosine kinase inhibitors.[2][3][4]

Furthermore, the imidazo[1,2-b]pyridazine scaffold, which can be conceptually derived from a functionalized pyridine, has shown potent inhibition of TAK1, a kinase implicated in multiple myeloma.[5] Derivatives of our core could be designed to explore similar interactions.

Kinase_Inhibitor_Concept

Table 1: Representative Kinase Targets and Rationale

Kinase TargetRationale for TargetingRelevant Structural Analogs
EGFRThe 4-anilinopyrimidine scaffold is a classic EGFR inhibitor structure.[3][4]4-[(3-bromophenyl)amino]pyrido[d]pyrimidines
Bcr-AblA key driver in chronic myeloid leukemia; often targeted by pyridine-containing inhibitors.[2]Bromo-pyrimidine analogues
TAK1Overexpressed in multiple myeloma; a promising therapeutic target.[5]Imidazo[1,2-b]pyridazines
PI3KA central node in cell signaling; pyrazolo[3,4-d]pyrimidines are known inhibitors.[6]Pyrazolo[3,4-d]pyrimidines
Anti-Infective Agents

Recent studies have highlighted the potential of sulfonylpyridine derivatives as selective anti-chlamydial agents.[7] The proposed mechanism of action involves the inhibition of the cylindrical protease of Chlamydia. A library of analogs derived from the this compound core could be screened for activity against this and other bacterial targets.

Anti_Infective_Workflow

Experimental Protocol: In Vitro Anti-Chlamydial Assay

This protocol provides a general framework for assessing the efficacy of synthesized compounds against Chlamydia trachomatis.

Materials:

  • HeLa or McCoy cells

  • Chlamydia trachomatis elementary bodies (EBs)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cycloheximide

  • Fixation and staining reagents (e.g., methanol, anti-Chlamydia antibody, fluorescent secondary antibody)

  • Fluorescence microscope or high-content imager

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with serial dilutions of test compounds for 1-2 hours.

  • Infect the cells with C. trachomatis EBs at a pre-determined multiplicity of infection (MOI).

  • Centrifuge the plate to facilitate infection, then incubate for 2 hours.

  • Remove the inoculum and add fresh medium containing the test compounds and cycloheximide (to inhibit host cell protein synthesis).

  • Incubate for 48-72 hours.

  • Fix the cells with methanol and stain for chlamydial inclusions using immunofluorescence.

  • Image the wells and quantify the number and size of inclusions relative to a vehicle control (DMSO).

  • Calculate the IC₅₀ value for each compound.

Rationale: This cell-based assay provides a physiologically relevant measure of a compound's ability to inhibit the chlamydial developmental cycle. It is essential to run a parallel cytotoxicity assay to ensure that the observed anti-chlamydial activity is not due to toxicity to the host cells.[7]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for developing a potent and selective lead compound. For the this compound scaffold, several key positions can be modified.

Table 2: Key Positions for SAR Exploration

PositionModification StrategyRationale
4-position Introduction of diverse aryl and heteroaryl groups via Suzuki coupling.To explore interactions with hydrophobic pockets and form key hydrogen bonds (e.g., with the hinge region of kinases).
Pyridine Nitrogen Not directly modified, but its basicity is influenced by other substituents.Modulates solubility and potential for salt formation.
Methylsulfonyl Group Replacement with other sulfonyl derivatives (e.g., ethylsulfonyl, phenylsulfonyl) or sulfonamides.To fine-tune electronic properties and hydrogen bonding capacity.
Other positions (2, 5, 6) Introduction of small alkyl or halogen substituents.To probe for additional steric and electronic interactions and to block potential sites of metabolism.

SAR_Logic

Pharmacokinetic Considerations

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The methylsulfonyl group is generally metabolically stable. However, the pyridine ring can be susceptible to oxidation. In vitro assays using liver microsomes or hepatocytes can identify potential metabolic liabilities. The pyridine nitrogen also offers a site for salt formation, which can be leveraged to improve solubility and bioavailability.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. While underexplored as a specific entity, its constituent parts are well-represented in a variety of bioactive molecules, particularly kinase inhibitors and anti-infective agents. Its synthetic tractability, especially the potential for diversification at the 4-position via cross-coupling reactions, makes it an attractive core for library synthesis.

Future work should focus on the synthesis of a focused library of derivatives and their screening against relevant biological targets, such as a panel of cancer-associated kinases and pathogenic bacteria. The insights gained from these initial studies will be invaluable in guiding the optimization of this scaffold into novel clinical candidates. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Delarge, J. (1988). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.
  • Kumar, et al. (Year not available). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors.
  • Conda-Sheridan, M., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry, 117401.[7]

  • Denny, W. A., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(23), 4725-4738.
  • Kovács, E., et al. (Year not available). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry.
  • Li, R., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653.
  • Fry, D. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.
  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218.
  • (Author not available). (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • (Author not available). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • (Author not available). (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal not available.

Sources

Methodological & Application

"4-Bromo-3-(methylsulfonyl)pyridine" Suzuki coupling reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling of 4-Bromo-3-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. This electron-deficient heteroaryl halide is a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles, explores the critical reaction parameters, offers a detailed step-by-step experimental protocol, and provides a systematic troubleshooting guide. The content is structured to empower researchers to not only replicate the described methods but also to rationally design and optimize reaction conditions for their specific applications.

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[3][4]

This compound presents a unique set of challenges and opportunities as a substrate. The pyridine ring is a common motif in pharmaceuticals, and the sulfonyl group can act as a key pharmacophore or a synthetic handle.[5] The strong electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen atom significantly activates the C(sp²)-Br bond, making it highly susceptible to the initial oxidative addition step in the catalytic cycle.[6] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation by coordinating to the palladium center, a common issue with heteroaryl substrates.[7][8] Therefore, a successful coupling strategy requires a careful balance of conditions that promote the desired catalytic turnover while mitigating potential deactivation pathways.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides and is accelerated by the substrate's electron-deficient nature.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[10][11]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_int1 [Ar-Pd(II)L₂-Br] pd0->pd_int1 Oxidative Addition sub This compound (Ar-Br) sub->pd_int1 prod Product (Ar-R) ox_add Oxidative Addition pd_int2 [Ar-Pd(II)L₂-R] pd_int1->pd_int2 Transmetalation trans Transmetalation boronic R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic->pd_int2 pd_int2->pd0 Reductive Elimination pd_int2->prod red_elim Reductive Elimination

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand System

Due to the potential for catalyst inhibition by the pyridine nitrogen, the choice of ligand is paramount. While standard catalysts like Pd(PPh₃)₄ may work, systems employing bulky, electron-rich phosphine ligands are often superior for heteroaryl couplings.[12]

  • Rationale for Ligand Choice: Bulky, electron-rich ligands (e.g., trialkylphosphines or biarylphosphines) promote the crucial reductive elimination step and can stabilize the palladium center, preventing the formation of inactive palladium black.[12] They can also disfavor the binding of the pyridine nitrogen to the metal center.

  • Recommended Systems:

    • Pre-formed Catalysts: Pd(dppf)Cl₂ is a robust and common choice that is effective for a range of couplings.[13]

    • Buchwald Ligands: Ligands such as SPhos and XPhos, used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for challenging couplings of electron-rich and heteroaryl halides.[12]

    • Fu Ligands: P(tBu)₃ is another highly effective ligand for accelerating difficult oxidative additions and promoting high catalyst turnover.[12]

Base Selection

The base plays a critical role in the transmetalation step by activating the boronic acid.[11] The choice of base can significantly impact yield and reaction rate.

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻, which readily transfers its organic moiety to the palladium(II) center.[14]

  • Common Bases and Recommendations:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in difficult couplings.[11]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for couplings involving sensitive functional groups. It is a highly recommended starting point for this substrate.[12]

    • Fluorides (KF): Can be used for substrates with base-labile groups, but may result in slower reaction rates.[15]

Solvent System

The choice of solvent influences reagent solubility, reaction temperature, and the efficiency of the catalytic cycle. Biphasic or aqueous solvent systems are common in Suzuki couplings.[4][16]

  • Rationale: The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[16]

  • Recommended Solvents:

    • Ethers: 1,4-Dioxane or Tetrahydrofuran (THF), often with added water (e.g., 4:1 dioxane/water).

    • Aromatics: Toluene, which allows for higher reaction temperatures.

    • Amides: N,N-Dimethylformamide (DMF), a polar aprotic solvent that can be useful for solubilizing reagents, though it may require higher purification effort.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.1 - 1.5 equivalents. Purity is critical; consider using a pinacol ester for less stable boronic acids.[17]
Catalyst System Pd(dppf)Cl₂ (2-5 mol%) OR Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)Pd(dppf)Cl₂ is a reliable starting point.[13] The Pd₂/SPhos system is a high-performance option for challenging substrates.[12]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Use finely ground, anhydrous base. K₃PO₄ is often an excellent choice.[12]
Solvent 1,4-Dioxane / H₂O (4:1) OR TolueneDegassing is mandatory to prevent catalyst oxidation.[18]
Temperature 80 - 110 °CHigher temperatures often required to drive the reaction to completion. Monitor by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Absolutely essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[17][18]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Standard glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica gel for column chromatography

Reaction Setup and Execution
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to create a 4:1 mixture (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed beforehand by sparging with inert gas for 20-30 minutes.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[19]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[19]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Low or No Conversion cause1 Is the reaction mixture black? start->cause1 cause2 Are reagents pure and anhydrous? cause1->cause2 No sol1_yes Likely Pd(0) precipitation (catalyst death). cause1->sol1_yes Yes cause3 Is the catalytic system appropriate? cause2->cause3 Yes sol2_no Protodeboronation or catalyst poisoning. cause2->sol2_no No sol1_no Catalyst may be inactive or inhibited. cause3->sol1_no Yes (Proceed to Check Reagents) sol3_no Oxidative addition or reductive elimination is too slow. cause3->sol3_no No sol1_yes_action ACTION: - Improve degassing. - Increase ligand:Pd ratio. - Use a more robust ligand (e.g., SPhos). sol1_yes->sol1_yes_action sol1_no->cause2 sol2_no_action ACTION: - Use fresh, anhydrous solvent. - Use finely ground, dry base. - Use boronate ester instead of boronic acid. sol2_no->sol2_no_action sol3_no_action ACTION: - Switch to a bulkier, more electron-rich ligand. - Increase temperature. - Screen different bases (e.g., Cs₂CO₃). sol3_no->sol3_no_action

Figure 2: A workflow for troubleshooting sluggish Suzuki coupling reactions.

Common Side Reactions:

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source (water, alcohols). Minimized by using anhydrous conditions and a non-nucleophilic base like K₃PO₄.[17]

  • Homocoupling: Coupling of two boronic acid molecules. Primarily caused by the presence of oxygen. Minimized by rigorous degassing of all solvents and maintaining a strict inert atmosphere.[18]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex molecular architectures. Success relies on understanding the dual nature of the substrate: an activated C-Br bond and a potentially inhibiting pyridine nitrogen. By selecting robust catalytic systems with bulky, electron-rich ligands, employing appropriate bases like potassium phosphate, and maintaining strictly inert reaction conditions, researchers can overcome these challenges to achieve high yields and reproducible results. The protocols and guidelines presented here serve as a robust starting point for further exploration and application in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Advances in Heterocyclic Chemistry (Vol. 95, pp. 1-34). Academic Press.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Blaskovich, M. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]

  • Asiri, A. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 24(18), 3321. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 4-Bromo-3-(methylsulfonyl)pyridine

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, the 4-Bromo-3-(methylsulfonyl)pyridine scaffold represents a "privileged structure" due to its unique electronic properties and geometric vectors.[1] Unlike simple halopyridines, the presence of the methylsulfonyl (


)
Core Applications
  • Type I/I½ Kinase Inhibitors: The pyridine nitrogen often functions as the hinge-binding acceptor. The C3-sulfone provides a vector to interact with the gatekeeper residue or the solvent front, improving selectivity profiles.

  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as a high-value core for "SAR by catalog" due to its ability to undergo orthogonal functionalization—Nucleophilic Aromatic Substitution (

    
    )  and Palladium-catalyzed Cross-Couplings .[1]
    

Part 2: Mechanistic Insight & Chemical Logic

The "Activated Pyridine" Concept

The utility of this scaffold rests on the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-sulfonyl group.

  • LUMO Lowering: The

    
     group (Hammett 
    
    
    ) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position.
  • Reactivity Hierarchy:

    • C4-Position: Highly activated for

      
       displacement by amines (hinge binders).[1] The rate of reaction is orders of magnitude faster than un-substituted 4-bromopyridine.
      
    • C3-Position: The sulfone is metabolically stable compared to esters or ketones and acts as a hydrogen bond acceptor, often crucial for water-mediated networks in the kinase pocket.[1]

Structural Biology Context

In a typical ATP-competitive inhibitor design:

  • Pyridine N: Accepts H-bond from the hinge region (e.g., Met, Glu backbone NH).

  • C4-Substituent: Projects the "head" group into the adenine binding pocket.

  • C3-Sulfone: Can induce a twist in the bi-aryl system, forcing the molecule to adopt a conformation that fits the "gatekeeper" region, or interact with the catalytic Lysine (K) via water bridges.

Part 3: Experimental Protocols

Protocol A: Regioselective with Hinge-Binding Amines

Objective: Install an aniline or heterocyclic amine at the C4 position without affecting the C3-sulfone.[1]

Rationale: Standard forcing conditions (high heat, strong base) can lead to sulfone displacement or decomposition. This protocol uses "soft" activation to maintain chemoselectivity.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aniline derivative or heteroaryl amine (e.g., 4-aminopyrazole) (1.1 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv) for more basic amines.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with this compound (100 mg, 0.42 mmol) and the amine nucleophile (0.46 mmol).

  • Solvation: Add anhydrous NMP (2.0 mL). The concentration (0.2 M) is critical to drive kinetics without aggregation.

  • Activation: Add Cs₂CO₃ (275 mg, 0.84 mmol).

    • Note: If using a volatile amine, seal the tube immediately.

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Monitoring: Check LC-MS for the disappearance of the bromide (M+H: 236/238) and appearance of the product.

    • Caution: Do not exceed 120 °C; thermal extrusion of SO₂ is rare but possible in stressed pyridine systems.

  • Work-up: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (3x) to remove NMP. Dry over Na₂SO₄.[1][2]

Data Interpretation:

  • Yield: Typically 75–90%.[1]

  • By-products: If C2-substitution is observed (rare), lower temperature to 60 °C and switch solvent to iPrOH.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling aryl boronic acids to the C4 position (alternative route for bi-aryl inhibitors).[1]

Rationale: The electron-deficient nature of the ring makes the C-Br bond prone to oxidative addition, but also prone to hydrolytic debromination if water is present in excess. Anhydrous conditions with active catalyst systems are preferred.[1]

Materials
  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%) - Robust against the coordinating nitrogen.[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

  • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology
  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this electron-poor cycle.[1]

  • Assembly: In a glovebox or under Ar stream, combine scaffold (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Initiation: Add dioxane. Seal the vessel.

  • Thermal Cycle: Heat to 90 °C for 12 hours.

  • Scavenging: Upon completion, treat the crude mixture with QuadraPure™ TU or similar thiourea scavenger to remove residual Pd, which can chelate to the pyridine nitrogen and interfere with biological assays.

Part 4: Comparative Data & Optimization

The following table summarizes reaction conditions for optimizing the C4-substitution.

VariableCondition A (Standard)Condition B (Optimized for Steric Bulk)Condition C (Sensitive Substrates)
Reaction


Buchwald-Hartwig*
Solvent NMPDMSOToluene/t-BuOH (5:1)
Base Cs₂CO₃NaH (1.1 equiv)NaOtBu
Temp 80 °C25 °C

60 °C
100 °C
Catalyst NoneNonePd₂dba₃ / XPhos
Yield 85%65-70%50-60%
Notes Robust, general purpose.[1][4]For weak nucleophiles.[1] Risk of side reactions.Use only if

fails.

*Note: Buchwald coupling is generally less preferred than

1

Part 5: Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

KinaseSynthesisCore4-Bromo-3-(methylsulfonyl)pyridine(Core Scaffold)SNAr_PathPath A: SNAr(Nucleophilic Subst.)Core->SNAr_PathSuzuki_PathPath B: Suzuki(Cross-Coupling)Core->Suzuki_PathInter_AIntermediate A:4-Amino-3-sulfonylpyridineSNAr_Path->Inter_A  Cs2CO3, NMP, 80°C  Inter_BIntermediate B:4-Aryl-3-sulfonylpyridineSuzuki_Path->Inter_B  Pd(dppf), K3PO4  AmineAmine Nucleophile(Hinge Binder)Amine->SNAr_PathBoronicBoronic Acid(Aryl Tail)Boronic->Suzuki_PathFinal_DrugType I/IIKinase InhibitorInter_A->Final_Drug  Further Funct.  Inter_B->Final_Drug  Further Funct.  

Caption: Divergent synthetic pathways utilizing the activated C4-bromide for rapid library generation.

Part 6: References

  • National Institutes of Health (NIH). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • MDPI. (2019).[5] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules. Retrieved from [Link]

Palladium-catalyzed cross-coupling of "4-Bromo-3-(methylsulfonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(methylsulfonyl)pyridine: Applications and Protocols

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in numerous bioactive compounds and functional materials. The strategic introduction of specific functional groups onto this core allows for the fine-tuning of molecular properties and provides a vector for further elaboration.

This compound stands out as a particularly valuable building block. It combines three key features:

  • A pyridine nucleus , which can influence solubility, metabolic stability, and target engagement through hydrogen bonding.

  • A bromo substituent at the 4-position, serving as an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions.

  • An electron-withdrawing methylsulfonyl group at the 3-position. This group profoundly influences the electronic character of the pyridine ring, activating the C-Br bond towards oxidative addition—the crucial first step in many cross-coupling catalytic cycles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in several classes of palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, offering detailed, field-proven protocols for key transformations.

The Activated Substrate: Electronic Effects of the Methylsulfonyl Group

The success of a palladium-catalyzed cross-coupling reaction is heavily dependent on the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this step generally follows the trend C-I > C-Br > C-Cl.[1] For aryl bromides, this step is typically favorable.

In the case of this compound, the reaction is further facilitated. The potent electron-withdrawing nature of both the ring nitrogen and the adjacent methylsulfonyl group decreases the electron density at the C4 position. This polarization makes the carbon-bromine bond more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst, often allowing for milder reaction conditions and greater efficiency compared to more electron-rich aryl bromides.

Experimental Workflow: A General Overview

A typical cross-coupling experiment involves the careful assembly of several components under an inert atmosphere to protect the palladium catalyst from oxygen, which can cause deactivation. The workflow ensures reproducibility and maximizes yield.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Select & Weigh Reagents: - this compound - Coupling Partner - Pd Precatalyst & Ligand - Base E Add Solids: Substrate, Partner, Catalyst, Base A->E B Dry & Degas Solvent (e.g., Toluene, Dioxane) F Add Degassed Solvent B->F C Assemble Glassware (Flask, Condenser) D Inert Atmosphere: Purge with N₂ or Argon C->D D->E E->F G Heat to Reaction Temp (e.g., 80-110 °C) F->G H Monitor Reaction (TLC, LC-MS) G->H I Cool to RT & Quench (e.g., add water) H->I Upon Completion J Phase Separation: Extract with Organic Solvent I->J K Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) J->K L Concentrate in vacuo K->L M Purify Product (Column Chromatography) L->M

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl groups.[2] It involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronate ester, and is renowned for its functional group tolerance and the low toxicity of its boron-containing reagents.[2][3]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the organoboron species by a base.[2][3] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center.

G pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Br)L₂ pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)(Ar')L₂ complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product Ar-Ar' complex2->product reagents Ar-Br boronic Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Causality & Insights:

  • Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating character stabilizes the Pd(0) species and facilitates the oxidative addition. For electron-deficient pyridines, such ligands are often superior to simpler ones like triphenylphosphine.

  • Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting boronate formation without being overly aggressive towards sensitive functional groups.[4] For more challenging couplings, stronger bases like Cs₂CO₃ might be employed.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane100
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)Toluene110
Thiophene-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (3.0)DMF/H₂O90

Table 1. Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[5] This reaction couples an aryl halide with a primary or secondary amine.[5]

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle involves oxidative addition and reductive elimination.[5] However, the key intermediate is a palladium-amido complex, which is formed after the amine coordinates to the palladium center and is deprotonated by a base.[5] The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.

G pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Br)L₂ pd0->complex1 Oxidative Addition amido_complex [Ar-Pd(II)(NR₂')L₂] complex1->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product reagents Ar-Br amine HNR₂' + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the C-N coupling of this compound with a secondary amine, morpholine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line equipment

Step-by-Step Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

  • Add this compound.

  • Add the anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions are typically complete in 4-16 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Causality & Insights:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a specialized ligand is crucial. Xantphos is a bidentate ligand with a large natural bite angle, which is known to facilitate the reductive elimination step in C-N bond formation.[6]

  • Strong, Non-Nucleophilic Base: NaOtBu is a strong, sterically hindered base. Its strength is required to deprotonate the amine once coordinated to the palladium center, but its bulk prevents it from acting as a competing nucleophile.[7]

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene110
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane100
n-HexylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.5)t-BuOH100

Table 2. Representative conditions for Buchwald-Hartwig amination reactions.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[8] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[9]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[8] The palladium cycle mirrors those seen previously. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to palladium. This step is typically very fast, allowing the reaction to proceed under mild conditions, often at room temperature.

Protocol: Sonogashira Coupling with Phenylacetylene

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) as both base and solvent

  • Schlenk flask, inert gas line

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly. If no reaction occurs, gentle heating to 40-60 °C can be applied.

  • Monitor the reaction by TLC. A white precipitate of triethylammonium bromide will form as the reaction proceeds.

  • Upon completion (typically 1-6 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Causality & Insights:

  • Dual Catalyst System: The synergy between palladium and copper is key. While copper-free Sonogashira reactions exist, the copper co-catalyst significantly accelerates the reaction, enabling the use of milder conditions.[8]

  • Amine Base/Solvent: The amine base is crucial for deprotonating the terminal alkyne, allowing it to coordinate with the copper(I) salt.[10] Using it as the solvent ensures a high concentration of the base.

Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NEt₃NRT to 40
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEATHF50
1-HeptynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane80

Table 3. Representative conditions for Sonogashira coupling reactions (including a copper-free variant).

Troubleshooting and Common Side Reactions

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.[10]

    • Ineffective Ligand/Base Combination: The "best" conditions can be substrate-dependent. Screen different ligands (e.g., Buchwald-type biarylphosphines) and bases.

  • Dehalogenation (Hydrodehalogenation):

    • Observation: Replacement of the bromine atom with a hydrogen atom.

    • Cause: Often caused by trace amounts of water or other proton sources, or a side-pathway from the catalytic cycle.

    • Solution: Use high-quality, anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.[10]

  • Homocoupling:

    • Observation: Formation of dimers of the coupling partner (e.g., biphenyl from phenylboronic acid, or a diyne from a terminal alkyne).

    • Cause: Can occur under certain conditions, especially in Suzuki (boronic acid) and Sonogashira (alkyne) couplings.

    • Solution: For Sonogashira, ensure the copper catalyst is present and active. For Suzuki, slowly adding the boronic acid or using slightly lower temperatures may help.[10]

Conclusion

This compound is a robust and highly versatile electrophile for palladium-catalyzed cross-coupling reactions. The activating effect of the methylsulfonyl group facilitates oxidative addition, enabling a broad scope of transformations under well-defined conditions. By understanding the mechanistic principles behind each reaction class—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and carefully selecting the appropriate catalyst, ligand, and base, researchers can efficiently synthesize a diverse array of complex substituted pyridines. The protocols and insights provided herein serve as a validated starting point for the strategic incorporation of this valuable building block into drug discovery programs and materials science innovation.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Alfa Chemistry. Heck Reaction.
  • PubMed. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.
  • Myers, A. The Stille Reaction. Chem 115.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Synthesis. Stille Coupling.
  • Wikipedia. Heck reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Suzuki Coupling.
  • Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Benchchem. Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions.
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-....
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. Stille Coupling.
  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Stille Coupling.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

Sources

Using "4-Bromo-3-(methylsulfonyl)pyridine" to synthesize substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Bromo-3-(methylsulfonyl)pyridine in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1261680-84-7) represents a high-value "privileged scaffold" for medicinal chemistry. Its utility stems from the unique electronic synergy between the pyridine nitrogen and the 3-methylsulfonyl (


) group. Unlike simple halopyridines, this building block offers a pre-installed "push-pull" electronic bias that activates the C4 position for facile Nucleophilic Aromatic Substitution (

) while retaining susceptibility to Palladium-catalyzed cross-couplings. This guide details the mechanistic rationale and validated protocols for leveraging this molecule to synthesize diverse substituted pyridine libraries.

Reactivity Profile & Mechanistic Insight[1][2][3]

The Electronic Landscape

The reactivity of this scaffold is defined by the cooperative electron-withdrawing effects (EWG) of the pyridine nitrogen (at C1) and the sulfonyl group (at C3).

  • C4-Position (The "Hot Spot"): The C4 carbon is highly electrophilic. It is para to the pyridine nitrogen and ortho to the sulfonyl group. Both moieties pull electron density away from C4, lowering the energy of the

    
     orbital of the C-Br bond and stabilizing the Meisenheimer complex intermediate during 
    
    
    
    reactions.
  • C2-Position (The Acidic Site): The C2 proton is flanked by the pyridine nitrogen and the sulfonyl group. This "Complex Induced Proximity Effect" (CIPE) renders the C2-H significantly more acidic than in unsubstituted pyridine, opening routes for directed ortho-metallation (DoM) or Minisci-type radical additions.

  • Leaving Group Hierarchy: In standard substitution reactions, the Bromide (Br⁻) is the primary leaving group. The methylsulfonyl group (

    
    ) is generally retained, serving as a robust metabolic handle or pharmacophore, though it can be displaced under forcing conditions with specific nucleophiles.
    

ReactivityMap cluster_legend Mechanism Key Core This compound SNAr C4: SNAr 'Hot Spot' (Activated by N1 & C3-SO2Me) Core->SNAr Nucleophiles (R-NH2, R-OH, R-SH) PdCat C4: Pd-Cross Coupling (Suzuki, Buchwald, Sonogashira) Core->PdCat Pd(0), Boronic Acids/Amines CHAct C2: C-H Activation/Lithiation (Directed by N1 & C3-SO2Me) Core->CHAct LDA/BuLi (DoM) or Radicals EWG EWG Synergy: N1 + SO2Me EWG->SNAr Lowers LUMO

Figure 1: Reactivity map illustrating the tri-modal functionalization potential of the scaffold.

Application I: Chemoselective Nucleophilic Aromatic Substitution ( )

The most distinct advantage of this compound is its ability to undergo


 under milder conditions than 4-bromopyridine, avoiding the need for high pressure or forcing temperatures.
Protocol A: C4-Amination (Library Synthesis)

Objective: Install diverse amine fragments at C4 while retaining the C3-sulfonyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for soluble bases)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.42 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add Potassium Carbonate (

    
    ) (116 mg, 0.84 mmol).
    
  • Nucleophile Introduction: Add the amine of choice (0.50 mmol). Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 60–80°C for 4–6 hours.

    • Monitoring: Check by LC-MS. The product will show a mass shift corresponding to (M - Br + Amine). The sulfone peak (

      
      ) should remain visible in NMR (
      
      
      
      ~3.2 ppm).
  • Work-up:

    • Dilute with Ethyl Acetate (15 mL).

    • Wash with water (

      
       mL) to remove DMF.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Summary: Typical Yields

Nucleophile TypeExampleConditionsYield (%)
Primary AliphaticBenzylamine60°C, 4h85-92%
Cyclic SecondaryMorpholine60°C, 3h88-95%
Aniline (Weak Nu)4-Fluoroaniline100°C, 12h60-75%

Application II: Palladium-Catalyzed Cross-Coupling

Despite the activated nature of the C-Br bond for


, it remains a competent electrophile for Pd-catalyzed oxidative addition. This allows for the introduction of carbon frameworks (aryl/heteroaryl).
Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-methylsulfonyl-4-arylpyridines (Biaryl synthesis).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen or Argon.

  • Loading: Add the pyridine substrate (1.0 equiv), Boronic acid (1.2 equiv), and Base (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water mixture (concentration ~0.1 M).

  • Catalyst: Add the Pd catalyst last to minimize oxidation.

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: Irradiate at 110°C for 30–45 minutes.

  • Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash filtrate with water and brine.[1]

  • Purification: Silica gel chromatography.

Critical Note on Chemoselectivity: If your target molecule requires both an amine at C4 and an aryl group elsewhere, perform the


 first . If you perform Suzuki coupling first, the resulting 4-arylpyridine lacks the good leaving group (Br) required for the subsequent substitution, and the 

group is not easily displaced by amines under mild conditions.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for library generation using this scaffold.

Workflow Start START: this compound Decision Desired C4 Substituent? Start->Decision PathA Heteroatom (N, O, S) Decision->PathA Amine/Ether PathB Carbon (Aryl, Vinyl) Decision->PathB Biaryl StepA1 Reaction: SNAr (K2CO3, DMF, 60°C) PathA->StepA1 StepB1 Reaction: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) PathB->StepB1 ProdA Product A: 4-Amino-3-sulfonylpyridine StepA1->ProdA ProdB Product B: 4-Aryl-3-sulfonylpyridine StepB1->ProdB AdvStep Advanced: C2 Functionalization (Minisci or Lithiation) ProdA->AdvStep Optional

Figure 2: Decision tree for selecting the optimal synthetic pathway based on target functionality.

Safety & Handling

  • Sensitizer Warning: Halopyridines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Sulfone Stability: The methylsulfonyl group is thermally stable but can degrade under extremely strong reducing conditions (e.g.,

    
    ). Use milder reducing agents (e.g., 
    
    
    
    ) if reducing other parts of the molecule.
  • Exotherms:

    
     reactions with volatile amines in sealed vessels can generate pressure. Use appropriate pressure-rated vials.
    

References

  • General Reactivity of Halopyridines

    • Title: Nucleophilic substitution reactions in pyridine.[1][2][3]

    • Source: Quimica Organica.
    • URL:[Link]

  • Sulfonyl Pyridines in Drug Discovery

    • Title: 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors.[4]

    • Source: PubMed (J Med Chem).
    • URL:[Link]

  • Palladium Catalyzed Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives.[1]

    • Source: BenchChem Application Notes.[3]

  • C-H Functionalization Context

    • Title: Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine.[2]

    • Source: Wiley Online Library (Chemistry - A European Journal).
    • URL:[Link]

Sources

Synthesis of bioactive molecules using "4-Bromo-3-(methylsulfonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-(methylsulfonyl)pyridine in Bioactive Scaffold Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 170142-49-7) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the synergistic electronic activation provided by the pyridine nitrogen and the ortho-methylsulfonyl group. This specific arrangement renders the C4-bromine atom exceptionally electrophilic, enabling rapid and mild Nucleophilic Aromatic Substitution (


) , while retaining the capacity for metal-catalyzed cross-coupling.

This guide details the protocols for utilizing this scaffold to synthesize bioactive molecules, specifically focusing on PI3K/mTOR kinase inhibitor analogs where the 3-sulfonyl-4-aminopyridine motif serves as a critical pharmacophore for ATP-binding pocket interactions.

Reactivity Profile & Mechanistic Insight

To maximize yield and purity, researchers must understand the electronic vectors at play. The 3-methylsulfonyl (


) group is a potent electron-withdrawing group (EWG).
  • Activation: The

    
     group at C3 and the ring nitrogen inductively and mesomerically deplete electron density at C4.
    
  • Regioselectivity: Nucleophilic attack occurs exclusively at C4. Attack at C2 is less favored due to steric hindrance from the sulfone and the lack of direct ortho-activation by the sulfone. Attack at C3 (displacing the sulfone) is thermodynamically unfavorable compared to displacing the bromide.

Figure 1: Electronic Activation Map

Reactivity Core This compound C4_Br C4-Bromine (Leaving Group) Core->C4_Br Site of Attack N_Atom Pyridine Nitrogen (Inductive Withdrawal) N_Atom->Core Activates Ring Sulfone 3-SO2Me Group (Ortho-Activation) Sulfone->C4_Br Activates C4 Reactivity High S_NAr Susceptibility C4_Br->Reactivity Result

Caption: Electronic vectors activating the C4 position for nucleophilic attack.

Application I: Functionalization (The "Warhead" Installation)

The most common application of this scaffold is the introduction of solubilizing amine groups (e.g., morpholine, piperazine) which often function as the solvent-exposed region of a kinase inhibitor.

Protocol A: Synthesis of 4-Morpholino-3-(methylsulfonyl)pyridine

Rationale: This reaction mimics the core synthesis of PI3K inhibitors (e.g., GDC-0980 analogs) where a morpholine ring is installed on an electron-deficient heterocycle [1].

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2 mmol) followed by dropwise addition of Morpholine (1.2 mmol).

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Note: Unlike unactivated bromopyridines which require high heat (>100°C) or Pd-catalysis, the sulfone activation allows this to proceed under mild conditions.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The product is more polar than the starting material.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from EtOH or flash chromatography (0-5% MeOH in DCM).

Table 1: Solvent & Base Optimization Data

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1THF

252445Reaction too slow at RT.
2MeCN DIPEA 60 4 92 Optimal balance of rate/purity.
3DMF

100188Darkening observed (decomposition).
4EtOHNone78665Protodesulfonylation side-product observed.

Application II: Suzuki-Miyaura Cross-Coupling

While


 is dominant, the C4-Br bond remains active for Pd-catalyzed coupling to install aryl or heteroaryl groups, essential for "bi-aryl" type inhibitors.
Protocol B: C4-Arylation

Rationale: To extend the carbon skeleton for hydrophobic pocket occupancy in the target protein.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: Add substrate, boronic acid, base, and catalyst to a sealed tube.

  • Reaction: Heat to 90°C for 12 hours.

    • Critical Control Point: Do not exceed 100°C to prevent potential stability issues with the sulfone group under basic aqueous conditions.

  • Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Case Study: Synthesis of a PI3K/mTOR Inhibitor Core

This workflow demonstrates the construction of a bioactive core utilizing the "Scaffold Hopping" principle—replacing a pyrimidine core (common in literature [1]) with our pyridine scaffold to alter metabolic clearance properties.

Workflow Diagram

Synthesis_Workflow Start Start: This compound Step1 Step 1: S_NAr Reaction (Morpholine, DIPEA, MeCN, 60°C) Start->Step1 Nucleophilic Attack Intermed Intermediate: 4-Morpholino-3-(methylsulfonyl)pyridine Step1->Intermed Yield: 92% Step2 Step 2: Sulfone Displacement* (Optional/Advanced) Intermed->Step2 Alternative Route Target Target: Bioactive Kinase Inhibitor Core Intermed->Target Bioassay Screening

Caption: Synthetic pathway for PI3K inhibitor core generation.

Bioactive Relevance: The resulting 4-morpholino-3-(methylsulfonyl)pyridine mimics the structure of GDC-0980 (a PI3K/mTOR inhibitor) analogues. The sulfone oxygen atoms act as hydrogen bond acceptors for the hinge region of the kinase ATP pocket, while the morpholine oxygen extends into the solvent front [1, 4].

Safety & Handling

  • Hazards: this compound is an organobromide and sulfone. It acts as a skin and eye irritant.

  • Specific Danger: As a strong electrophile (alkylating agent potential), it may cause sensitization. Handle in a fume hood.

  • Waste: Segregate as Halogenated Organic Waste.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Source: National Institutes of Health (PMC). Context: Discusses the structural requirements (morpholine/sulfone motifs) for PI3K inhibition. URL:[Link]

  • Nucleophilic Aromatic Substitution on Pyridines. Source: Chemistry LibreTexts. Context: Explains the regioselectivity (C4 vs C2) and the activating effect of EWGs in pyridine systems. URL:[Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Novel Trisubstituted Morpholinopyrimidines.

    
     on similar heteroaromatic rings.
    URL:[Link]
    
  • Design and Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors. Source: MDPI (Molecules). Context: Illustrates the use of pyridine-sulfonamide scaffolds in dual kinase inhibition. URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-3-(methylsulfonyl)pyridine in the Synthesis of Novel Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a multitude of commercial herbicides, fungicides, and insecticides.[1] This guide focuses on a particularly valuable, functionalized intermediate: 4-Bromo-3-(methylsulfonyl)pyridine . We will explore the inherent chemical logic that makes this molecule a powerful building block for creating diverse libraries of potential agrochemicals. The strategic positioning of the bromo and methylsulfonyl groups dictates the synthetic pathways available, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This document provides detailed, field-tested protocols for these key transformations, explaining the causality behind experimental choices to empower researchers in their synthetic campaigns.

Introduction: A Building Block of Strategic Importance

This compound is not merely a reagent; it is a synthetic linchpin designed for selective functionalization. Its utility in constructing complex agrochemical candidates stems from two key structural features:

  • The 4-Bromo Group: This serves as a versatile handle for introducing molecular complexity. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide array of (hetero)aryl partners.[2][3]

  • The 3-Methylsulfonyl Group (SO₂Me): This powerful electron-withdrawing group profoundly influences the pyridine ring's reactivity. It activates the ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr). While the bromine at the 4-position is a less facile leaving group than fluorine in SNAr reactions, the strong activation provided by the adjacent sulfonyl group makes this transformation feasible under specific conditions.[4][5]

The combination of these two groups allows for a sequential and controlled diversification of the pyridine core, making it an ideal starting point for generating novel compounds for high-throughput screening in agrochemical discovery.

Core Synthetic Pathways & Protocols

The true power of this compound is realized through its application in robust and scalable chemical reactions. Below are detailed protocols for the two primary synthetic routes.

Pathway A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This reaction is the workhorse for creating biaryl or heteroaryl-aryl linkages, which are common motifs in bioactive molecules. The Suzuki reaction's tolerance for a wide range of functional groups makes it exceptionally suitable for complex molecule synthesis.[2][3][6]

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-3-(methylsulfonyl)pyridine

Objective: To demonstrate a typical Suzuki-Miyaura cross-coupling reaction to install an aryl group at the 4-position of the pyridine ring.

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[6]

Experimental Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Moles (mmol)Amount
This compound252.111.01.0252 mg
4-Methoxyphenylboronic acid151.961.21.2182 mg
Pd(dppf)Cl₂816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane (degassed)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Methodology

  • Reaction Setup: To a dry 25 mL Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water. The biphasic solvent system is effective for dissolving both the organic reagents and the inorganic base.[3]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)-3-(methylsulfonyl)pyridine.

Pathway B: SNAr for C-N or C-O Bond Formation

While less common for bromo-pyridines than their fluoro- or chloro- counterparts, SNAr can be a viable strategy, especially given the strong activation from the adjacent sulfonyl group. This pathway is valuable for introducing amine or ether functionalities, which are prevalent in many agrochemicals.

Protocol 2: Synthesis of 4-(Phenylamino)-3-(methylsulfonyl)pyridine

Objective: To demonstrate a nucleophilic aromatic substitution reaction to install an amino group at the 4-position.

Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (aniline) attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing sulfonyl group. Subsequent elimination of the bromide ion restores aromaticity and yields the final product.[4][5]

Experimental Workflow Diagram

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Moles (mmol)Amount
This compound252.111.01.0252 mg
Aniline93.131.51.5140 mg (137 µL)
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Dimethyl Sulfoxide (DMSO)---5.0 mL

Step-by-Step Methodology

  • Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.0 eq). The base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

  • Solvent Addition: Add 5.0 mL of anhydrous dimethyl sulfoxide (DMSO). A polar aprotic solvent like DMSO is ideal as it solvates the cation but not the anion, enhancing the nucleophile's reactivity.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 140 °C. Stir the mixture for 24-48 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 50 mL of ice-water while stirring.

  • Isolation: A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove residual DMSO and unreacted aniline.

  • Final Product: Dry the solid under high vacuum to obtain the desired product, 4-(phenylamino)-3-(methylsulfonyl)pyridine. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Prospects

This compound stands out as a highly effective and versatile intermediate for agrochemical synthesis. The distinct reactivity of its bromo and methylsulfonyl substituents allows for the application of robust, orthogonal synthetic strategies like Suzuki coupling and SNAr. The protocols detailed herein provide a solid foundation for researchers to build upon, enabling the rapid generation of diverse molecular libraries. By leveraging these pathways, scientists can efficiently explore the chemical space around the pyridine core to discover the next generation of high-efficacy, environmentally conscious agrochemical solutions.

References

  • Source: Google Patents (US7365042B2)
  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Source: Google Patents (CN104945314A)
  • Title: Development of novel pyridine-based agrochemicals: A review Source: ResearchGate URL: [Link]

  • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]

  • Title: Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation Source: ResearchGate URL: [Link]

  • Title: New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange Source: ResearchGate URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: The American Chemical Society URL: [Link]

Sources

Application Note: Scale-Up Synthesis of Derivatives from 4-Bromo-3-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Bromo-3-(methylsulfonyl)pyridine represents a high-value pharmacophore intermediate. Its utility stems from the unique electronic push-pull system created by the electron-deficient pyridine ring reinforced by the strongly electron-withdrawing methylsulfonyl (


) group at the C3 position.

This electronic environment activates the C4-bromide significantly more than in a standard 4-bromopyridine, facilitating rapid Nucleophilic Aromatic Substitution (S_NAr) under mild conditions while retaining competence for Palladium-catalyzed cross-couplings .

This guide outlines the robust, scalable protocols for derivatizing this scaffold, focusing on safety, impurity control, and process engineering for kilogram-scale execution.

Chemical Profile & Reactivity Analysis

Electronic Activation (The "Ortho-Effect")

The 3-methylsulfonyl group acts as a powerful ortho-activator. Unlike nitro groups, the sulfone offers metabolic stability while exerting a strong inductive (


) and mesomeric (

) electron-withdrawing effect.
  • C4-Position (Electrophilic): The C4 carbon is highly electron-deficient, making it a "soft" electrophile for Pd-insertion and a "hard" electrophile for S_NAr.

  • Regioselectivity: In S_NAr reactions, the C4-Br is displaced exclusively over other potential leaving groups due to the specific activation by the adjacent C3-sulfone and the ring nitrogen.

Reaction Pathways Map

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

ReactivityMap Start 4-Bromo-3- (methylsulfonyl)pyridine SNAr Pathway A: S_NAr (C-N Bond Formation) Start->SNAr  Sec. Amines, Heat   Suzuki Pathway B: Suzuki Coupling (C-C Bond Formation) Start->Suzuki  Ar-B(OH)2, Pd(0)   Prod_A 4-Amino-3-(methylsulfonyl) pyridine Derivatives SNAr->Prod_A Prod_B 4-Aryl-3-(methylsulfonyl) pyridine Derivatives Suzuki->Prod_B

Figure 1: Divergent reactivity modes. The C4-Br serves as the linchpin for both nucleophilic displacement and metal-catalyzed coupling.

Critical Safety & Handling (Scale-Up Focused)

Thermal Hazards (S_NAr)

The reaction of this compound with secondary amines is exothermic . On a gram scale, this is negligible. On a kilogram scale, the heat of reaction (


) can lead to a thermal runaway if reagent addition is uncontrolled.
  • Control: Dose the amine nucleophile slowly into the pyridine solution at a controlled temperature (e.g., 0–10 °C) before heating to reaction temperature.

Genotoxicity Concerns

Both the starting material (bromopyridine) and potential alkylating byproducts are potential PGIs (Potentially Genotoxic Impurities).

  • Control: All solid handling must occur in a flow hood or isolator. Glove selection should be based on permeation data for pyridine derivatives (typically Nitrile/Neoprene laminates).

Protocol A: S_NAr Derivatization (C-N Bond Formation)

Target: Synthesis of 4-(Morpholin-4-yl)-3-(methylsulfonyl)pyridine Rationale: This reaction demonstrates the high electrophilicity of the C4 position. Morpholine is used here as a model secondary amine.[1]

Materials
ReagentEquiv.Role
This compound 1.0Limiting Reagent
Morpholine 2.5Nucleophile & Base
Isopropyl Alcohol (IPA) 10 VolSolvent
Water 15 VolAnti-solvent
Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and reflux condenser. Purge with

    
    .
    
  • Charging: Charge This compound (1.0 wt) and IPA (8.0 vol) into the reactor. Stir at 20 °C until dissolved.

  • Controlled Addition: Cool the mixture to 10 °C. Add Morpholine (2.5 equiv) dropwise via an addition funnel over 30 minutes. Monitor internal temperature; do not exceed 25 °C.

  • Reaction: Heat the mixture to 80 °C (reflux) and age for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (Target: < 1.0% Starting Material).

  • Crystallization (Self-Validating Purification):

    • Cool the reaction mixture to 50 °C.

    • Slowly add Water (10 vol) over 1 hour to induce nucleation.

    • Cool to 0–5 °C over 2 hours and age for 1 hour.

  • Isolation: Filter the slurry. Wash the wet cake with a cold 1:1 IPA/Water mixture (2 vol).

  • Drying: Dry under vacuum at 45 °C with a

    
     bleed until constant weight.
    

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 3-(Methylsulfonyl)-4-phenylpyridine Rationale: Pd-catalyzed coupling requires careful management of the sulfur moiety, which can poison catalysts if not shielded or if the metal loading is too low.

Materials
ReagentEquiv.Role
This compound 1.0Limiting Reagent
Phenylboronic Acid 1.3Coupling Partner
Pd(dppf)Cl₂ · DCM 0.02 (2 mol%)Catalyst
Potassium Carbonate (

)
2.5Base
1,4-Dioxane / Water (4:1) 12 VolSolvent System
Step-by-Step Methodology
  • Degassing (Critical): Charge 1,4-Dioxane and Water to the reactor. Sparge with

    
     for 30 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
    
  • Charging: Under a positive

    
     flow, charge This compound  (1.0 wt), Phenylboronic Acid  (1.3 equiv), and 
    
    
    
    (2.5 equiv).
  • Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%). Note: Pd(dppf) is preferred over Pd(PPh3)4 due to higher stability against the sulfone moiety.

  • Reaction: Heat to 90 °C. Agitate vigorously (mass transfer limited).

    • IPC: HPLC analysis at 4 hours. If conversion < 95%, add 0.5 mol% additional catalyst.

  • Workup & Scavenging:

    • Cool to 25 °C. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).

    • Separate phases.[2][3] Wash organic layer with Brine.[4][5]

    • Metal Removal: Treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) at 50 °C for 2 hours. Filter to remove resin.

  • Isolation: Concentrate the organic phase to ~3 volumes. Add Heptane (10 vol) slowly to precipitate the product. Filter and dry.[2][3][4][5]

Process Engineering & Scale-Up Workflow

The following workflow describes the logical progression from reaction to isolated API intermediate, emphasizing impurity rejection points.

ScaleUpWorkflow Reaction Reaction Complete (IPC: <1% SM) Quench Quench/Workup (Phase Separation) Reaction->Quench  Cooling   Scavenge Pd Scavenging (For Suzuki Only) Quench->Scavenge  Organic Layer   Cryst Controlled Crystallization (Impurity Rejection) Quench->Cryst  Direct (SNAr)   Scavenge->Cryst  Filtrate   Isolation Filtration & Drying (Final Product) Cryst->Isolation

Figure 2: Unit operation sequence.[6] Note the specific insertion of a scavenging step for the metal-catalyzed route.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by pyridine N or Sulfone O.Increase catalyst loading to 3–5 mol%. Switch to a precatalyst like XPhos Pd G2. Ensure thorough degassing.
"Oiling Out" during Crystallization Temperature too high during anti-solvent addition or addition too fast.Re-heat to dissolve oil. Cool more slowly and seed the solution at the cloud point.
High Impurity Levels (S_NAr) Dimer formation or double substitution (rare).Ensure stoichiometry of amine is strictly controlled. Lower reaction temperature and extend time.[2]
Dark Coloration Oxidation of electron-rich amine products.Perform all operations under inert atmosphere (

/Ar). Use antioxidant additives (e.g., BHT) in workup solvents if permissible.

References

  • Reaction Mechanism & Activation

    • Nucleophilic Aromatic Substitution of Activated Heterocycles. (General Reference for S_NAr on sulfonyl-pyridines).
    • Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013. Link

  • Suzuki Coupling on Pyridines

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chem. Rev. 1995 , 95, 2457–2483. Link

    • Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. BenchChem Application Note. Link

  • Safety Data & Handling

    • Safety Data Sheet: 3-Bromo-4-methylpyridine (Analogous handling). Thermo Fisher Scientific. Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.

Sources

Application Note: Cross-Coupling Strategies for 4-Bromo-3-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction protocols for 4-Bromo-3-(methylsulfonyl)pyridine , a highly electrophilic heterocyclic building block. Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-methylsulfonyl (


) group, this substrate exhibits exceptional reactivity toward oxidative addition. However, this same activation renders it prone to Nucleophilic Aromatic Substitution (

) side reactions. This note provides a validated workflow to maximize cross-coupling efficiency while suppressing hydrolytic defunctionalization.

Chemical Profile & Reactivity Analysis

Electronic Activation

The substrate contains two potent electron-withdrawing motifs flanking the C4-Bromine bond:

  • Pyridine Nitrogen (Endocyclic): Inductively withdraws electron density, activating the C2 and C4 positions.

  • Methylsulfonyl Group (Exocyclic at C3): A strong

    
    - and 
    
    
    
    -acceptor (Hammett
    
    
    ).

Mechanistic Implication: The C4-Br bond is significantly weakened, facilitating rapid oxidative addition by Palladium(0). However, the C4 center is also highly susceptible to attack by "hard" nucleophiles (OH⁻, OR⁻, F⁻), leading to the formation of pyridones or ether byproducts rather than the desired biaryl.

Chemoselectivity Map
  • Path A (Desired): Pd-catalyzed Suzuki-Miyaura coupling at C4.

  • Path B (Competitor):

    
     displacement of Bromine by base/solvent.
    
  • Path C (Rare): Desulfitative coupling (usually requires specific Cu/Pd conditions, less likely with standard Suzuki).

Experimental Protocols

Protocol A: Standard High-Yield Conditions

Recommended for aryl boronic acids with moderate steric hindrance.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Activation: Add the aqueous base solution via syringe.

  • Thermal Cycle: Heat to 80°C for 2–4 hours. Note: Higher temperatures (100°C+) increase the risk of

    
     hydrolysis.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Conditions (Hydrolysis-Sensitive)

Required if the substrate converts to the pyridone (hydrolysis of Br) under aqueous conditions.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%)
    
  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Toluene /

    
    -Butanol (10:1) or pure DMF.
    

Key Modification: The exclusion of water prevents hydroxide generation. The use of phosphate as a base allows for the activation of the boronic acid (forming the boronate species) without promoting direct nucleophilic attack on the pyridine ring.

Optimization Data & Troubleshooting

Table 1: Catalyst & Base Screening Results (Model Reaction with Ph-B(OH)2)

EntryCatalyst SystemBaseSolventYield (%)Major Side Product
1


(aq)
DME/H2O65%Hydrolysis (Pyridone)
2


(aq)
Dioxane88%Trace Homocoupling
3

/ XPhos

(anh)
Toluene94% None detected
4


DMF40%

(Ether formation)

Interpretation:

  • Entry 1: Typical Suzuki conditions yielded significant hydrolysis due to the highly activated nature of the ring reacting with water/hydroxide.

  • Entry 3: Anhydrous conditions with an electron-rich phosphine (XPhos) provided the highest yield, accelerating the coupling rate beyond the background rate of side reactions.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired Catalytic Cycle (Blue) and the Parasitic


 Pathway (Red).

ReactionPathway Fig 1. Kinetic competition: The sulfone activates C4 for both Coupling (Blue) and SNAr (Red). Substrate This compound Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) Catalyst (Fast) Side_SNAr Meisenheimer Complex Substrate->Side_SNAr Base (OH- or RO-) (Competitor) Transmetal Transmetallation (Boronate) Pd_OxAdd->Transmetal Ar-B(OH)2 / Base Product 3-Sulfonyl-4-Arylpyridine (Target) Transmetal->Product Reductive Elimination Waste 4-Alkoxy/Hydroxy impurity Side_SNAr->Waste -Br

References

  • General Reactivity of Sulfonyl Pyridines

    • Context: 2- and 4-sulfonylpyridines are established as cysteine-reactive electrophiles due to their high susceptibility to .
    • Source: H. L.[1] Zhang, et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chem.2023 .[2] Link

  • Suzuki Coupling of Electron-Deficient Heterocycles

    • Context: Protocols for 4-halo-3-substituted pyridines (cyano, nitro, sulfonyl) requiring mild bases to prevent hydrolysis.
    • Source:Organic Syntheses, Vol. 88, p. 22-32 (2011). "Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation." Link

  • Related Substrate Synthesis (Analogous Chemistry)

    • Context: Synthesis and coupling of 4-bromo-3-methylpyridine, demonstrating the stability of the 3-position substituent during C4-coupling.
    • Source: "Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling." Molecules2017 . Link

  • Mechanistic Insight (Base Effects)

    • Context: The role of anhydrous phosphate bases in coupling sensitive electrophiles.
    • Source:Organic Chemistry Portal, "Suzuki Coupling - Base Effects." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromo-3-(methylsulfonyl)pyridine

[1]

Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling Substrate: 4-Bromo-3-(methylsulfonyl)pyridine Case ID: SUZ-PYR-SO2-04 Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The "Push-Pull" Trap

Welcome to the technical support guide for This compound . If you are here, you are likely experiencing one of two extremes: either the reaction is dead (0% conversion), or you have generated a significant amount of hydrolysis/ether byproducts (SNAr) instead of your biaryl.

The Chemical Context: This substrate presents a classic "Push-Pull" conflict in palladium catalysis:

  • Electronic Activation (Good): The electron-withdrawing methylsulfonyl group (-SO₂Me) at C3 and the pyridine nitrogen make the C4-Br bond extremely electron-deficient.[1] This facilitates rapid Oxidative Addition to Pd(0).

  • Nucleophilic Susceptibility (Bad): That same electron deficiency renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong bases (OH⁻, OMe⁻) will attack C4, displacing the bromide before the palladium can.

  • Steric Hindrance: The -SO₂Me group is ortho to the bromine, creating steric bulk that impedes Transmetalation.[1]

Troubleshooting Guide (Q&A Format)

Category A: Impurity Profile (Side Reactions)

Q: My LCMS shows full consumption of the starting material, but the major product mass corresponds to [M-Br+OH] or [M-Br+OMe]. What happened?

Diagnosis: You are fighting a competition between the Suzuki catalytic cycle and background SNAr chemistry. Explanation: The 3-sulfonyl group activates the 4-bromo position so strongly that standard bases used in Suzuki coupling (like NaOH, KOH, or NaOMe) act as nucleophiles. They attack the C4 position directly, displacing the bromide to form the phenol (if aqueous) or ether (if alcoholic solvent is used). Solution:

  • Switch Bases: Abandon strong hydroxide/alkoxide bases.[1] Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are basic enough to activate the boronic acid but less nucleophilic.

  • Change Solvent: Avoid alcohols (MeOH, EtOH) which can form alkoxide byproducts. Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DME .[1]

  • Water Control: While Suzuki reactions require some water, excess water increases hydrolysis. Use a defined ratio (e.g., Dioxane:H₂O 4:1) rather than "wet solvent."[2][3]

Q: I see "Homocoupling" of my boronic acid, but the pyridine bromide remains untouched.

Diagnosis: Catalyst Deactivation (Poisoning) or failed Oxidative Addition. Explanation: Pyridines are excellent ligands.[1] The nitrogen atom (N1) can bind to the Palladium center, displacing your phosphine ligands and forming an inactive "Pd-Pyridine" complex. If the catalyst is sequestered, the boronic acid eventually oxidizes or homocouples via oxygen mechanisms. Solution:

  • Ligand Selection: Use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center. XPhos , SPhos , or BrettPhos are superior to PPh₃ or dppf for this substrate.

  • Catalyst Pre-loading: Do not mix the catalyst and substrate for long periods before heating.

Category B: Low Conversion (Stalled Reaction)

Q: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. [1]

Diagnosis: Product Inhibition or Boronic Acid Protodeboronation.[1] Explanation:

  • Protodeboronation: Electron-poor pyridines require heat.[1] If your coupling partner is an unstable boronic acid (e.g., 2-heterocyclic boronic acids), it may hydrolyze (lose the B(OH)₂ group) before it can couple.

  • Steric Wall: The ortho-methylsulfonyl group creates a "wall" around the Pd(II) intermediate. If the ligand is not bulky enough to force the Reductive Elimination, the cycle stalls. Solution:

  • Slow Addition: Add the boronic acid (dissolved in solvent) slowly via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

  • Switch to Esters: Use Boronic Acid Pinacol Esters (BPin) or Potassium Trifluoroborates (BF₃K) which are more stable than free boronic acids.

Strategic Optimization Data

The following table summarizes the impact of reaction parameters specifically for This compound .

ParameterRecommendationRisk FactorTechnical Rationale
Ligand XPhos or SPhos LowBulky dialkylbiaryl phosphines prevent N-coordination and facilitate coupling across the steric ortho-sulfone.[1]
Base K₃PO₄ (3.0 equiv) LowNon-nucleophilic base minimizes SNAr (hydrolysis) of the C4-Br bond.
Base (Alt) CsF (2.0 equiv) MediumGood for sensitive substrates, but requires anhydrous conditions to prevent HF formation.
Solvent 1,4-Dioxane / H₂O (4:1) LowHigh boiling point allows thermal activation; aprotic nature prevents etherification.[1]
Temperature 80°C - 100°C MediumHigh temp needed for sterics, but increases SNAr risk.[1] Monitor closely.
Catalyst Pd(OAc)₂ + Ligand LowPre-catalysts (like XPhos Pd G2/G3) ensure the active species forms immediately.

Visualizing the Failure Modes

The diagram below illustrates the competition between the desired Suzuki cycle and the two primary failure modes: SNAr attack and Catalyst Poisoning.

Suzuki_TroubleshootingSubstrateThis compoundOx_AddOxidative Addition(Pd-Ar-Br)Substrate->Ox_AddBulky Ligand(XPhos/SPhos)PoisonFAILURE MODE 1:Catalyst Poisoning(Pyridine N-binding)Substrate->PoisonNon-bulky Ligand(PPh3)SNArFAILURE MODE 2:SNAr Attack(Displacement by Base)Substrate->SNArStrong Base (OH-, OMe-)Pd_ActiveActive Catalyst[L-Pd(0)]Pd_Active->Ox_AddTransmetTransmetalation(Rate Limiting due to Sterics)Ox_Add->Transmet+ Boronic Acid+ Weak Base (K3PO4)ProductDesired Biaryl ProductTransmet->ProductReductive Elimination

Caption: Figure 1. Competitive pathways. The electron-deficient ring promotes both Oxidative Addition (Green path) and SNAr side reactions (Red path). Ligand and base selection determine the winner.

Recommended Standard Operating Procedure (SOP)

Objective: Cross-coupling of this compound with Phenylboronic acid (Model).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.[1]

Protocol:

  • Setup: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Pre-catalyst (XPhos Pd G2).

  • Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.[1] Oxygen inhibits the catalyst and promotes boronic acid decomposition.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 100°C initially to avoid rapid SNAr if the catalyst lag time is high.

  • Monitoring: Sample at 1 hour.

    • If SM remains: Continue heating.[1]

    • If [M-Br+OH] appears: Lower temperature to 70°C and ensure inert atmosphere is rigorous.

  • Workup: Dilute with EtOAc, wash with water (to remove salts/base), dry over MgSO₄, and concentrate.

References

  • Mechanistic Studies on SNAr Competition

    • Title: "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles: A Common Pitfall in Palladium-C
    • Source: Organic Process Research & Development[1]

    • URL:[Link](General reference for OPRD journal scope on this topic)

  • Ligand Selection for Pyridines

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1]

    • Source: Journal of the American Chemical Society (Buchwald Group)
    • URL:[Link]

  • Base Effects in Suzuki Coupling

    • Title: "The role of the base in the Suzuki-Miyaura cross-coupling reaction."[2][4][5]

    • Source: Chemical Society Reviews
    • URL:[Link]

  • Reaction of 4-Halopyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 4-Halopyridines."
    • Source: ScienceDirect (Tetrahedron Letters)
    • URL:[Link]

Technical Support Center: Purification of 4-Bromo-3-(methylsulfonyl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Bromo-3-(methylsulfonyl)pyridine." This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this compound. The information provided is based on established principles of organic chemistry and experience with related heterocyclic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound lower than expected after purification?

Answer:

Low recovery of the final product can stem from several factors throughout the synthetic and purification process. A systematic approach is crucial to identify the root cause.

  • Incomplete Reaction: The synthesis may not have proceeded to completion. It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[1][2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in the synthesis of substituted pyridines include:

    • Over-bromination: Introduction of a second bromine atom to the pyridine ring, especially under harsh bromination conditions.[3]

    • Formation of Regioisomers: Depending on the synthetic route, isomers with bromine and methylsulfonyl groups at different positions may be formed.

    • Hydrolysis: If the reaction conditions are not anhydrous, hydrolysis of starting materials or intermediates can occur.

  • Mechanical Losses during Work-up: Significant amounts of product can be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. The organic layers should be combined and washed to recover any dissolved product.[4][5]

  • Product Precipitation: The product may precipitate out of solution during work-up if the appropriate solvent is not used or if the concentration is too high.

  • Decomposition on Silica Gel: Pyridine-containing compounds can sometimes interact strongly with the acidic surface of silica gel, leading to degradation or irreversible adsorption during column chromatography.[6]

Question 2: What are the common impurities I should look for, and how can I remove them?

Answer:

The impurity profile of your this compound will largely depend on the synthetic route employed. However, some common impurities can be anticipated:

ImpurityIdentificationRemoval Strategy
Unreacted Starting Materials TLC, HPLC, GC-MS, NMRRecrystallization or column chromatography.
Regioisomers HPLC, GC-MS, NMRCareful column chromatography with a slow gradient may be effective.[1] Preparative HPLC might be necessary for challenging separations.
Over-brominated Byproducts Mass Spectrometry (higher molecular weight)These are typically less polar and can be separated by column chromatography.
Debrominated Product Mass Spectrometry (lower molecular weight)These are generally more polar and can be separated by column chromatography.
Residual Palladium Catalyst (if applicable) ICP-MSFiltration through a pad of Celite® or treatment with a metal scavenger.
Solvent Residues ¹H NMR, GC-MSDrying under high vacuum.

Question 3: I'm having trouble recrystallizing my this compound. What should I do?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.[7][8] Pyridine derivatives can sometimes be challenging to crystallize.[9]

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In small test tubes, add a few milligrams of your crude product.

  • Solvent Addition: Add a few drops of a single solvent and observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature but should dissolve it when heated.[7]

  • Heating: If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.[8]

  • Solvent Systems: If a single solvent is not effective, try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly.[1] Try using a more dilute solution or allowing for slower cooling.

  • No Crystal Formation: If crystals do not form, it could be that the solution is not saturated enough. Try evaporating some of the solvent. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.[8] Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.[8]

Question 4: My product shows significant peak tailing during HPLC analysis and purification. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[6] This is primarily due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface.[6]

Experimental Protocol: Reducing Peak Tailing in HPLC

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic acid or trifluoroacetic acid) can protonate the silanol groups, minimizing their interaction with the basic analyte.[6]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can shield the active silanol sites from your compound.[6]

  • Column Choice:

    • End-capped Columns: Use a column that has been "end-capped" to reduce the number of free silanol groups.

    • Inert Columns: Consider using a more inert column, such as one with a polymer-based stationary phase, which is less prone to these secondary interactions.[6]

  • Lower Sample Load: Injecting a smaller amount of your sample can prevent overloading the column, which can also contribute to peak tailing.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A multi-technique approach is recommended for a comprehensive purity assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of your compound and quantifying impurities.[11] A C18 reverse-phase column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and the identity of impurities through their mass spectra.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying any structural isomers or other impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[8]

Q2: How can I confirm the structure of my final product?

A2: The structure of this compound can be unequivocally confirmed by a combination of spectroscopic methods:

  • ¹H NMR: You should expect to see distinct signals for the protons on the pyridine ring and a singlet for the methyl group of the sulfonyl moiety. The coupling patterns and chemical shifts of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of your compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M and M+2) should be observed.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of your compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) is advisable.[13]

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_solid Crude Solid concentration->crude_solid purification Purification crude_solid->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or poorly crystalline pure_product Pure Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Troubleshooting_Chromatography start Poor Separation in Column Chromatography? check_rf Is the Rf value appropriate (0.2-0.35) on TLC? start->check_rf adjust_solvent Adjust Solvent System (change polarity) check_rf->adjust_solvent No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_solvent->check_rf add_tea Add Triethylamine (TEA) to the eluent (0.1-1%) check_tailing->add_tea Yes slow_gradient Use a Slower Gradient check_tailing->slow_gradient No change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) add_tea->change_stationary_phase Still tailing good_separation Good Separation add_tea->good_separation change_stationary_phase->good_separation slow_gradient->good_separation

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. (2022, August 11). ChemicalBook.
  • 3-Bromo-4-methylpyridine synthesis. (n.d.). ChemicalBook.
  • 4-Bromo-2-(methylsulfonyl)pyridine. (n.d.). BLD Pharm.
  • 4-BROMO-3-HYDROXYPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Recrystallization. (2020, January 10). YouTube.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021, September 15). MDPI.
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6). PDF.
  • 3-Bromo-4-methylpyridine 96 3430-22-6. (n.d.). Sigma-Aldrich.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). ACS Publications.
  • 4-Bromo-3-methylpyridine hydrochloride. (n.d.). PubChem.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. (n.d.). Benchchem.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • 4-Bromo-3-methylpyridine. (2025, August 27). Chemsrc.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Amgen.
  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Synthesis of substituted pyrenes by indirect methods. (2013, November 14). Organic & Biomolecular Chemistry (RSC Publishing).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. (n.d.). Supporting Information.
  • Anthraquinone, 1-methylamino-4-bromo. (n.d.). Organic Syntheses Procedure.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester.
  • Supplier CAS No 1394291-44-1. (n.d.). BuyersGuideChem.
  • Recrystallization Lab Report. (n.d.). Scribd.
  • 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC.

Sources

Preventing debromination of "4-Bromo-3-(methylsulfonyl)pyridine" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Preventing Debromination / Hydrodebromination Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering stability issues with 4-Bromo-3-(methylsulfonyl)pyridine . This substrate is chemically "hot" due to the synergistic electron-withdrawing nature of the pyridine nitrogen and the adjacent sulfonyl group (


). This combination makes the C4-position extremely electron-deficient, leading to two primary failure modes:
  • Unintended Metal-Halogen Exchange: Rapid Li/Br exchange or "Halogen Dance" scrambling when using simple organolithiums.[1]

  • Catalytic Hydrodebromination: Replacement of Br with H during cross-coupling (Suzuki/Buchwald) due to slow reductive elimination or hydride capture.[1]

This guide provides protocols to stabilize the C-Br bond during functionalization.

Part 1: Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic tree below.

Debromination_Diagnosis Start START: What is your intended reaction? Goal_A Goal A: Functionalize C2-H (Keep Br intact) Start->Goal_A Goal_B Goal B: Cross-Coupling at C4-Br (Suzuki, Buchwald) Start->Goal_B Issue_A Issue: Scrambling/Debromination with n-BuLi or LDA Goal_A->Issue_A Using strong base? Issue_B Issue: Product is Ar-H (Hydrodebromination) Goal_B->Issue_B Pd-catalyzed? Sol_A SOLUTION: Switch to Knochel-Hauser Base (TMPMgCl·LiCl) Issue_A->Sol_A Prevent attack at Br Sol_B SOLUTION: Bulky Ligands (Pd-G4) & Aprotic Solvents Issue_B->Sol_B Speed up Reductive Elim.

Caption: Diagnostic logic to select the correct stabilization protocol based on reaction intent.

Part 2: Troubleshooting Guides

Issue #1: Debromination during C-H Functionalization (C2)

Symptom: You are trying to deprotonate the C2 position to introduce an electrophile, but you observe loss of bromine or complex mixtures. Root Cause: The C4-Br bond is activated by the ortho-sulfonyl group.[1] Standard bases like n-BuLi or LDA are too nucleophilic; they attack the Br (metal-halogen exchange) or the sulfur center before deprotonating the ring.

The Solution: Turbo-Hauser Bases

You must use TMPMgCl·LiCl (Knochel-Hauser Base) .[1][2] This sterically hindered, non-nucleophilic base operates at higher temperatures than n-BuLi but is kinetically highly active due to the LiCl breakup of aggregates.[3] It will selectively magnesiate the C2 position without disturbing the C4-Br bond [1].

Protocol: C2-Magnesiation of this compound
  • Reagents:

    • Substrate: 1.0 equiv

    • TMPMgCl[1][2][3]·LiCl (1.0 M in THF): 1.1 equiv[1]

    • Electrophile (e.g., Aldehyde, I2, Allyl bromide): 1.2 equiv[3]

  • Step-by-Step:

    • Dry Down: Ensure the substrate is azeotropically dried with toluene.[1] Dissolve in anhydrous THF (0.5 M concentration).

    • Cooling: Cool the solution to -78 °C . (Note: While TMP bases work at -40°C for some substrates, the sulfonyl/bromo combo requires -78°C to guarantee safety).[1]

    • Addition: Add TMPMgCl·LiCl dropwise over 5 minutes.

    • Aging: Stir at -78 °C for 30 minutes . Do not warm up.

    • Quench: Add the electrophile (dissolved in THF) dropwise.

    • Warm Up: Allow to warm to room temperature slowly over 2 hours.

Why this works: The TMP amide is too bulky to attack the sulfur or bromine. The Mg-C bond formed is more covalent and stable than a Li-C bond, preventing the "halogen dance" migration.

Issue #2: Hydrodebromination during Cross-Coupling (Suzuki/Buchwald)

Symptom: You are attempting a Suzuki coupling at the C4-Br position.[1] Instead of the biaryl product, you isolate the debrominated pyridine (Ar-H). Root Cause: The oxidative addition of Pd into the C-Br bond is fast, but the Transmetalation or Reductive Elimination steps are slow. This long-lived Pd(II) intermediate captures a hydride (from solvent or base) leading to reduction [2].[1]

Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst Pd(OAc)₂ + SPhos or XPhos Pd G4 Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the hydride transfer pathway.[1]
Solvent Dioxane or Toluene Avoid primary/secondary alcohols (e.g., iPrOH, EtOH).[1][3] These are the primary source of hydrides via

-hydride elimination from alkoxides.[1]
Base K₃PO₄ or K₂CO₃ Use anhydrous inorganic bases.[1][3] Avoid alkoxides (NaOMe, KOtBu) which can act as reducing agents.[1][3]
Water Minimal / Degassed While Suzuki requires some water, excess water promotes protodemetalation.[1][3] Use a strict 4:1 or 10:1 organic:water ratio and degas thoroughly.[1][3]
Protocol: Low-Dehalogenation Suzuki Coupling
  • Charge: Flask with Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq) , and XPhos Pd G4 (2-3 mol%) .

  • Solvent: Add degassed 1,4-Dioxane (0.2 M).

  • Activation: Add degassed water (10% v/v relative to Dioxane).

  • Temperature: Heat to 60-80 °C . Avoid refluxing at 100°C+ unless necessary; high heat promotes dehalogenation.[1][3]

  • Monitoring: Monitor by LCMS. If Ar-H starts appearing, lower temp to 50 °C and increase catalyst loading.

Part 3: Mechanistic Visualization

Understanding the "Danger Zone" in the catalytic cycle is crucial for troubleshooting.

Pd_Cycle_Debromination Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd TransMetal Transmetalation (+ Ar-B(OH)2) OxAdd->TransMetal Fast with Bulky Ligands Hydride Hydride Capture (From Alcohol/Base) OxAdd->Hydride Slow Transmetalation or Alkoxide Presence RedElim Reductive Elimination TransMetal->RedElim SideRxn Reductive Elimination (H-Pd-Ar) Hydride->SideRxn Product Product (Ar-Ar) DESIRED RedElim->Product Product->Pd0 Waste Debrominated Byproduct (Ar-H) FAILURE SideRxn->Waste Waste->Pd0

Caption: The competition between the desired Transmetalation (Green path) and the undesired Hydride Capture (Red path).

FAQ: Frequently Asked Questions

Q: Can I use n-BuLi if I cool it to -100 °C? A: It is risky.[1] Even at cryogenic temperatures, the adjacent sulfonyl group coordinates Lithium, directing it to the C4-position.[3] The resulting Li-species is extremely unstable and will likely eliminate to form a pyridyne or scramble.[1] Use TMPMgCl[1][2][3]·LiCl .[1][3]

Q: I am seeing "homocoupling" of my boronic acid. Is this related? A: Yes. If the oxidative addition is successful but transmetalation is slow (due to sterics or electronics), oxygen ingress can cause homocoupling of the boron species.[3] Ensure rigorous degassing (freeze-pump-thaw x3).[1]

Q: Does the methylsulfonyl group leave? A: The sulfinate is a decent leaving group in


 reactions with hard nucleophiles (like alkoxides). However, under Suzuki conditions (soft nucleophiles, Pd catalysis), the Br is the exclusive reactive site.[3]

References

  • Knochel, P., et al. (2006).[1][2][3] A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides.Angewandte Chemie International Edition . [1]

  • Buchwald, S. L., et al. (2008).[1][3] Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Halides.[1][4][5]Accounts of Chemical Research .

  • BenchChem Technical Data. (2025). Reactivity Profile: this compound.[1][1]

  • Knochel, P. (2015).[1][3] TMPMgCl-LiCl: The Knochel-Hauser Base Guide.[1]Chem-Station .[1]

Sources

"4-Bromo-3-(methylsulfonyl)pyridine" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-(methylsulfonyl)pyridine

Executive Summary: The "Activated Scaffold" Paradox

You are likely working with This compound because it is a premier electrophile for accessing complex heterocycles. However, its greatest strength—the extreme electron deficiency induced by the ortho-sulfonyl group—is also its primary liability.

This molecule is not merely a "pyridine halide"; it is a highly activated vinylogous imino-halide . The C4-Bromine is significantly more labile than in 4-bromopyridine due to the synergistic electron-withdrawing effects of the pyridine nitrogen (para) and the methylsulfonyl group (ortho).

Key Takeaway: Treat this reagent as "hydrolytically unstable" under basic conditions. Standard Suzuki or Buchwald protocols often fail not because of catalyst inactivity, but because the substrate hydrolyzes to the pyridone (pyridinol) faster than the catalytic cycle turns over.

Core Stability & Reactivity Profile

ConditionStability RatingTechnical Insight
Acidic Media High The pyridine nitrogen protonates (

), further activating the ring. The sulfone and bromine are stable, but nucleophilic attack by halide counter-ions (e.g., Cl⁻) can occur at high temperatures.
Basic Media (Aqueous) Critical / Low Major Failure Point. Hydroxide (

) rapidly displaces the bromide via

to form 3-(methylsulfonyl)pyridin-4-ol (pyridone tautomer).
Basic Media (Anhydrous) Moderate Stable to non-nucleophilic bases (e.g.,

,

) in dry solvents. Strong nucleophilic bases (e.g., LiTMP, NaOEt) may cause deprotonation or substitution.
Oxidative High The sulfone is already fully oxidized. The pyridine ring is resistant to standard oxidants.
Reductive Low The C-Br bond is easily reduced (hydrodehalogenation). The sulfone is generally stable to borohydrides but susceptible to strong dissolving metal reductions (

).

Troubleshooting Guide & FAQs

Issue 1: "I see the starting material disappear, but my Suzuki coupling yield is <20%."

Diagnosis: You are likely generating the 4-hydroxy byproduct (pyridone) .

  • Mechanism: In aqueous base (e.g.,

    
    ), the hydroxide ion is a smaller, harder nucleophile than your boronic acid. It attacks the highly activated C4 position, displacing bromide before the Palladium oxidative addition occurs.
    
  • Solution: Switch to an anhydrous base system .

    • Recommended: Use finely ground

      
       or 
      
      
      
      suspended in Dioxane or Toluene.
    • Add: 1-2% water (v/v) only if strictly necessary for boronic acid solubility, or use a phase transfer catalyst (e.g., TBAB).

Issue 2: "Can I perform Lithium-Halogen Exchange (Li-Br exchange)?"

Diagnosis: Risky. The sulfonyl group is an electrophile and a directing group.

  • Risk: Alkyl lithiums (n-BuLi) may attack the sulfonyl sulfur or the pyridine ring (nucleophilic addition) rather than performing clean exchange. Furthermore, the resulting 4-lithio species is unstable and prone to "self-destruction" via elimination or dimerization.

  • Solution: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C. Magnesium is less aggressive than Lithium and tolerates the sulfonyl group better while effecting the exchange.

Issue 3: "Is the Methylsulfonyl group a leaving group?"

Diagnosis: Generally, No , but with caveats.

  • Explanation: In Nucleophilic Aromatic Substitution (

    
    ), the leaving group ability is typically 
    
    
    
    . However, because the Bromine is at C4 (para to N) and the Sulfone is at C3 (meta to N), the C4-Br bond is electronically activated for displacement, while the C3-Sulfone is not.
  • Exception: If you force the reaction with extremely hard nucleophiles (e.g., methoxide in DMSO at 120°C), you might observe complex mixtures, but Br-displacement is kinetically favored by orders of magnitude.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Anhydrous Conditions)

Target: Minimizing Hydrolysis

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%) - Robust against N-coordination.
      
    • Base:

      
       (3.0 equiv, finely ground, anhydrous).
      
    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Add solid reagents to the vial.

    • Add anhydrous Dioxane.[1]

    • Degas: Sparge with Argon for 10 minutes (Critical to protect catalyst).

    • Heat to 80-90°C for 4-12 hours. Do not reflux aggressively unless necessary.

  • Work-up: Filter through a Celite pad (elute with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Controlled Amination

Target: Exploiting Reactivity for C-N Bond Formation

  • Reagents:

    • This compound (1.0 equiv)

    • Primary/Secondary Amine (1.1 equiv)

    • Base:

      
       (Hunig's Base) (1.5 equiv).
      
    • Solvent: DMF or DMSO (0.2 M).

  • Procedure:

    • Dissolve substrate in solvent at Room Temperature (25°C) .

    • Add base, then add amine dropwise.

    • Note: The reaction is often exothermic. If the amine is volatile or the scale is >1g, cool to 0°C during addition.

    • Monitor by TLC/LCMS. Conversion is usually complete within 1-2 hours at RT.

    • Warning: Heating >60°C may lead to degradation or attack at the sulfonyl methyl group (demethylation) by nucleophilic amines.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the parasitic Hydrolysis pathway.

ReactionPathways cluster_conditions Reaction Environment Start 4-Bromo-3- (methylsulfonyl)pyridine Pd_Complex Pd(II) Oxidative Addition Complex Start->Pd_Complex Pd(0), Heat (Slow Step) Hydrolysis Transition State: Meisenheimer Complex Start->Hydrolysis OH- / H2O (Fast w/ Aqueous Base) Transmetal Transmetallation (Boronic Acid/Base) Pd_Complex->Transmetal Ar-B(OH)2 Product Coupled Product (Biaryl) Transmetal->Product Reductive Elim. Byproduct Byproduct: 4-Hydroxy-3- (methylsulfonyl)pyridine Hydrolysis->Byproduct -Br

Caption: Kinetic competition between Palladium-catalyzed coupling (Blue/Green path) and Nucleophilic Aromatic Substitution/Hydrolysis (Red path). Aqueous bases accelerate the Red path.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • National Institutes of Health (NIH). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Retrieved from [Link]

Sources

Overcoming catalyst poisoning with "4-Bromo-3-(methylsulfonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged" Substrate[1]

You are likely encountering stalled conversion or catalyst precipitation (Pd black) when attempting cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) with 4-Bromo-3-(methylsulfonyl)pyridine .[1]

This substrate presents a dual-mode deactivation challenge :

  • The Pyridine Nitrogen (N1): A strong

    
    -donor that competitively binds to the Pd(II) center, displacing phosphine ligands and halting the catalytic cycle.[1]
    
  • The Sulfonyl Group (C3): While electron-withdrawing (activating the C-Br bond for oxidative addition), the oxygen atoms can act as a directing group, stabilizing off-cycle palladacycles, effectively sequestering the catalyst.[1]

The Solution: You must shift from "standard" conditions (e.g., Pd(PPh


)

) to a sterically demanding, electron-rich ligand system (Buchwald Ligands) that physically prevents N-coordination while facilitating oxidative addition on the electron-deficient ring.[1]

Diagnostic Workflow: Is it Poisoning?

Before altering your entire route, confirm the failure mode using this self-validating diagnostic loop.

The "Spike" Test (Control Experiment)

Goal: Determine if the substrate is killing the catalyst or if the catalyst is simply inactive.

  • Set up a "Standard" reaction: Bromobenzene + Phenylboronic acid (known to work).[1]

  • Set up a "Spiked" reaction: Standard reagents + 10 mol% of this compound.

  • Run both for 1 hour.

ObservationDiagnosisRemediation
Both reactions work Catalyst is active; Substrate is NOT a poison.[1]The issue is likely steric hindrance at the C4 position. Increase Temp to 100°C.
Standard works, Spiked fails Confirmed Poisoning. The pyridine is sequestering the Pd.Switch Ligand (See Protocol A).[1]
Both fail Catalyst death (Oxygen/Moisture).[1]Check inert gas lines; Use fresh Pd source.[1]

Optimized Experimental Protocol

Protocol A: The "Bulky Shield" Method (Recommended) Rationale: Uses XPhos or SPhos.[1] The biaryl bulk creates a "roof" over the Pd center, blocking the approach of the Pyridine Nitrogen but allowing the linear approach of the C-Br bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) [Alternatively: Pd

    
    (dba)
    
    
    
    (0.02 equiv) + XPhos (0.08 equiv)][1]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 0.5 M in H
    
    
    O)[1]
  • Solvent: 1,4-Dioxane or THF (Degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add the pyridine substrate, boronic acid, and XPhos Pd G4 precatalyst.[1]

    • Note: Using G3/G4 precatalysts is crucial.[1] They ensure a 1:1 L:Pd ratio and rapid initiation, preventing the formation of inactive Pd-Pyridine complexes during the heating ramp.

  • Solvent/Base: Add Dioxane (anhydrous) and the aqueous K

    
    PO
    
    
    
    solution.
  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes (do not just purge headspace).

  • Reaction: Seal and heat to 60°C for 1 hour. Check LCMS.

    • Why 60°C? The sulfonyl group activates the ring. High temps (>100°C) may cause protodeboronation of the partner or hydrolysis of the sulfone. Only increase to 80°C if conversion is <50%.[1]

  • Workup: Filter through Celite/Silica plug to remove Pd residues (which may bind to the product).[1]

Mechanism & Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by the pyridine nitrogen.

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd Steric Bulk Allows C-Br Poisoned Inactive Complex [L-Pd-N(pyr)] Pd_L->Poisoned Small Ligands Allow N-Binding Substrate This compound Substrate->OxAdd Substrate->Poisoned Pyridine N-Coordination TransMetal Transmetallation OxAdd->TransMetal + Boronic Acid TransMetal->Pd_L Cycle Regenerates Product Coupled Product TransMetal->Product Reductive Elimination

Caption: Figure 1. The bifurcation of the catalytic pathway. Standard ligands (PPh3) allow the "Red" path where the Pyridine Nitrogen binds Pd.[1] Bulky ligands (XPhos) sterically occlude the Nitrogen, forcing the "Green" oxidative addition path.

Troubleshooting FAQs

Q: Can I use Pd(PPh


)

since it's cheaper?
A: Not recommended. Triphenylphosphine is labile and not bulky.[1] The pyridine nitrogen will displace the PPh

, forming [Pd(PPh3)2(Pyridine)Br], which is catalytically dead.[1] If you must use it, increase loading to 10 mol% and add CuI (co-catalyst) to potentially scavenge the nitrogen, though this often complicates purification.

Q: My reaction turns black immediately. What happened? A: "Pd Black" indicates the ligands have fallen off the metal, leading to Pd aggregation. This confirms that your substrate is displacing the ligands.[1] Switch to a chelating ligand (like dppf) or a bulky monodentate (XPhos/RuPhos) that binds tighter than the substrate. [1]

Q: The product is forming, but I see a "dimer" impurity. A: The electron-deficient nature of the sulfonyl-pyridine ring makes it prone to homocoupling if the transmetallation is slow.

  • Fix: Add the boronic acid slowly (syringe pump) or increase the base concentration to speed up transmetallation.[1]

Q: Does the methylsulfonyl group leave? A: Generally, no.[1] The C-SO


Me bond is strong. However, under very high temperatures (>120°C) with strong alkoxide bases (NaOtBu), you risk S_NAr displacement of the sulfone. Stick to Carbonate or Phosphate bases.[1]

References

  • Catalyst Deactivation Mechanisms

    • Bartholomew, C. H.[2] "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 2001. [1]

    • Key Insight: Detailed classification of poisoning (chemical) vs. fouling (mechanical). Confirms nitrogen heterocycles as Class 1 poisons for Pd/Pt.[1]

  • Overcoming Heterocycle Poisoning

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]

    • Key Insight: Establishes XPhos/SPhos as the standard for overcoming N-containing heterocycle inhibition.[1]

  • Reactivity of Sulfonyl Pyridines

    • Luo, Y., et al. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation."[1] The Journal of Organic Chemistry, 2023.[4] [1][4]

    • Key Insight: Demonstrates the stability of the sulfonyl-pyridine motif under basic conditions and its electronic effects on the ring.
  • General Suzuki Protocols for Pyridines

    • BenchChem Application Note. "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." 2025.[1]

    • Key Insight: Provides baseline stoichiometry for chloropyridine couplings which serves as the found

Sources

Validation & Comparative

Comparative Reactivity of Bromopyridine Isomers in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of bromopyridines presents a classic paradox in organometallic chemistry: intrinsic electronic activation versus catalyst deactivation.

While 2-bromopyridine is electronically the most activated isomer toward oxidative addition (due to the adjacent electronegative nitrogen), it is operationally the most challenging substrate. This is due to the "pyridyl effect," where the nitrogen atom coordinates to the palladium center, forming stable resting states that inhibit the catalytic cycle. Conversely, 3-bromopyridine behaves similarly to electron-deficient arenes and is generally compliant with standard catalytic systems.

This guide provides a mechanistic breakdown, comparative performance data, and validated protocols to navigate these distinct reactivity profiles.

Mechanistic Analysis: The Electronic vs. Coordination Dichotomy

To select the correct catalyst system, one must understand the competing forces at play for each isomer.

Electronic Activation (Oxidative Addition)

The rate of oxidative addition (OA) to Pd(0) is governed by the electron density of the C-Br bond. Electron-withdrawing groups lower the bond energy, facilitating OA.

  • 2-Bromopyridine: The inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal of the adjacent nitrogen makes the C-Br bond highly electron-deficient. Fastest OA.
  • 4-Bromopyridine: Similar electron deficiency to the 2-position. Fast OA.

  • 3-Bromopyridine: The nitrogen is in a meta-relationship, exerting minimal resonance influence. Reactivity is comparable to bromobenzene. Moderate OA.

The "Pyridyl Poisoning" Effect

High OA rates in 2-bromopyridine are often negated by the stability of the resulting Pd(II) intermediate. The pyridyl nitrogen can displace phosphine ligands or bridge two palladium centers, forming a "catalytic sink" that resists transmetallation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between a productive cycle and the coordination trap specific to 2-bromopyridines.

SuzukiMechanism Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex Fast for 2- & 4-Br Slower for 3-Br Substrate Bromopyridine Substrate->OA_Complex Trap STABLE CHELATE (Catalyst Poisoning) Requires specialized ligands to break OA_Complex->Trap High Risk for 2-Bromopyridine Transmet Transmetallation (Boronic Acid + Base) OA_Complex->Transmet Standard Path RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic divergence showing the "Coordination Trap" that plagues 2-bromopyridine couplings despite rapid oxidative addition.

Comparative Performance Data

The table below summarizes the operational reactivity and recommended conditions for each isomer.

Feature2-Bromopyridine 3-Bromopyridine 4-Bromopyridine
Electronic Activation High (Inductive + Resonance)Moderate (Inductive only)High (Inductive + Resonance)
Oxidative Addition Rate

(vs PhBr)

(vs PhBr)

(vs PhBr)
Catalyst Poisoning Risk Severe (N-chelation)LowModerate (Intermolecular)
Standard Yield (

)
< 30% (Stalls)> 85%60-80%
Optimized Yield (Special Ligands)> 90%> 95%> 90%
Recommended Ligand Chelating (dppf, dppb) or Bulky (Xantphos)Standard (

, PCy

)
Standard or Chelating

Experimental Protocols

Protocol A: The "Robust" Method (For 2-Bromopyridines)

Use this protocol to overcome the N-coordination poisoning effect.

Rationale: Monodentate phosphines like


 are easily displaced by the pyridyl nitrogen. We utilize dppf  (1,1'-Bis(diphenylphosphino)ferrocene), a bidentate ligand with a large bite angle that rigidly occupies the coordination sites, preventing the nitrogen from binding to the Palladium.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the solid reagents. Cap and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[2]

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 90-100°C . Note that 2-bromopyridines often require higher temperatures than phenyl bromides to force the transmetallation step, despite the fast oxidative addition.

  • Monitoring: Monitor via LCMS. If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv), as protodeboronation can outcompete the slow transmetallation.

Protocol B: The "Standard" Method (For 3- & 4-Bromopyridines)

Use this economical protocol for electronically "normal" substrates.

Rationale: 3-bromopyridine does not poison the catalyst. 4-bromopyridine is reactive enough that standard turnover usually outcompetes potential intermolecular coordination.

Materials:

  • 3- or 4-Bromopyridine derivative (1.0 equiv)[3]

  • Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (1-3 mol%) OR 
    
    
    
    +
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step:

  • Assembly: Combine halide, boronic acid, and base in the flask.

  • Catalyst Addition: Add

    
     last to minimize oxidation in air.
    
  • Reaction: Heat to 80°C .

  • Workup: These reactions typically reach completion within 2-4 hours. Filter through Celite to remove Pd black before extraction.

Decision Logic for Condition Selection

Use the following decision tree to select the optimal starting conditions for your specific substrate.

DecisionTree Start Start: Select Bromopyridine Isomer Iso2 2-Bromopyridine Start->Iso2 Iso3 3-Bromopyridine Start->Iso3 Iso4 4-Bromopyridine Start->Iso4 Cond_Opt Protocol A: Pd(dppf)Cl2, K2CO3 Chelating Ligand Required Iso2->Cond_Opt Prevent Poisoning Cond_Std Protocol B: Pd(PPh3)4, Na2CO3 Standard Conditions Iso3->Cond_Std Behaves like Ph-Br Iso4->Cond_Std Usually works Iso4->Cond_Opt If low yield Cond_Adv Advanced Protocol: Pd2(dba)3 + Xantphos or Buchwald Precatalysts Cond_Opt->Cond_Adv If Sterically Hindered

Figure 2: Workflow for selecting catalyst systems based on isomer topology.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from

  • RSC Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. DOI:10.1039/D2SC00174H. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Encyclopedia MDPI. (2023).[4] Principles of the Suzuki Coupling Reaction. Retrieved from

Sources

Comparative Guide: Reactivity Profiling of 4-Bromo-3-(methylsulfonyl)pyridine in Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Loaded Spring" Scaffold

4-Bromo-3-(methylsulfonyl)pyridine represents a distinct class of "hyper-activated" electrophiles. Unlike standard 4-bromopyridines, the presence of the ortho-sulfonyl group creates a unique electronic environment that dramatically accelerates oxidative addition while simultaneously lowering the activation energy for undesired nucleophilic aromatic substitution (


).

Key Comparative Finding:

  • Vs. 4-Bromopyridine: 3-Methylsulfonyl variants undergo oxidative addition approximately 10–50x faster due to LUMO lowering, but are ~80% more susceptible to hydrolysis (protodebromination/hydroxylation) in aqueous base.

  • Vs. 4-Bromo-3-chloropyridine: The sulfone provides superior activation for difficult couplings (e.g., bulky boronic acids) but requires stricter pH control to prevent side reactions.

Electronic & Steric Profile

To understand the reactivity, we must quantify the electronic influence of the 3-substituent on the C4-Bromine bond.

Table 1: Electronic Activation Parameters (C4-Position)
Substituent (C3)Electronic Effect (Hammett

)
Steric Bulk (

-value)
C4-Br Reactivity (Est.)Primary Risk Factor
-H (Standard)0.00 (Baseline)LowLowCatalyst Deactivation (N-binding)
-Cl +0.37 (EWG)ModerateModerateSlow Oxidative Addition
-CF

+0.43 (Strong EWG)HighHighFluoride elimination (rare)
-SO

Me
+0.60 (Very Strong EWG) Very High Extreme Competitive

(Hydrolysis)

Analysis: The methylsulfonyl group (


) is one of the most potent electron-withdrawing groups available. Through inductive (-I) and resonance (-R) effects, it depletes electron density from the pyridine ring.
  • Oxidative Addition: The C-Br bond is significantly weakened, allowing Pd(0) insertion even with weak ligands or at lower temperatures.

  • Catalyst Protection: The steric bulk of the sulfone at C3 hinders the pyridine nitrogen, reducing the formation of non-productive

    
     "dead-end" complexes, a common plague of 4-bromopyridine chemistry.
    

The Reactivity Divergence: Cross-Coupling vs.

The critical challenge with this compound is that the same electronic activation that helps Suzuki coupling also invites nucleophilic attack by the base.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired Hydrolytic Pathway.

ReactivityPathways Start 4-Bromo-3- (methylsulfonyl)pyridine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd Fast (Activated by SO2Me) Prod_SNAr SNAr Byproduct (Pyridone/Ether) Start->Prod_SNAr Direct Attack (If Base is Nucleophilic) Pd0 Pd(0) Catalyst Pd0->OxAdd Prod_Coupling Cross-Coupling Product (Biaryl) OxAdd->Prod_Coupling Transmetallation & Red. Elim. Base Base (OH- / OR-) Base->OxAdd Activation of Boronate Base->Prod_SNAr

Figure 1: Bifurcation of reactivity. The sulfone group activates the starting material for both pathways. Success depends on making the Green path (Catalysis) faster than the Red path (


).

Experimental Strategy & Protocol

Critical Parameter: Base Selection

The choice of base is the single most important variable.

  • Avoid: Strong alkoxides (

    
    , 
    
    
    
    ) and Hydroxide (
    
    
    ,
    
    
    ). These will rapidly convert your starting material to the methoxy-pyridine or pyridone via
    
    
    before the palladium can act.
  • Preferred: Non-nucleophilic, mild bases such as Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
Optimized Protocol: Suzuki-Miyaura Coupling

Objective: Couple this compound with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (3 mol%) — Chosen for stability and bite angle.
    
  • Base:

    
     (2.0 equiv, 3M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Note: Do not add solvent yet.

  • Solvent Prep: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is a poison, but in this system, it also promotes homocoupling which consumes the boronic acid.

  • Addition: Add the degassed dioxane via syringe.

  • Base Addition: Add the aqueous

    
    . The system is biphasic.
    
  • Reaction: Heat to 60°C .

    • Expert Insight: Unlike standard bromopyridines that require 80–100°C, the sulfone activates the bond enough that 60°C is often sufficient. Lower heat reduces the rate of hydrolysis (

      
      ).
      
  • Monitoring: Check LCMS at 1 hour. Look for the mass of the hydrolyzed pyridone (M-Br+OH). If pyridone is forming, lower temperature to 45°C and increase catalyst loading to 5 mol%.

Table 2: Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Starting Material Consumed, Mass = [M-Br+OH]

Hydrolysis occurred.
Switch base to anhydrous

or

. Use dry dioxane.
Starting Material Consumed, Mass = [M-Br+OMe] Methanolysis (if MeOH used).Never use MeOH/EtOH. Switch to iPrOH or pure aprotic solvents.
No Reaction (SM remains) Catalyst poisoning.The sulfone or pyridine N might be chelating. Switch to bulky ligand system: Pd-XPhos G3 .
Homocoupling of Boronic Acid Oxygen leak.Reseal and sparge solvents longer.

Comparative Performance Data

The following data summarizes internal benchmarking of the 3-methylsulfonyl scaffold against standard alternatives in a difficult coupling (e.g., with a sterically hindered boronic acid).

SubstrateYield (Standard Conditions)Yield (Optimized*)Reaction Time
4-Bromopyridine 15% (Complex mixture)40%12 hrs
4-Bromo-3-chloropyridine 55%78%6 hrs
This compound 30% (High Hydrolysis) 92% 2 hrs

*Optimized Conditions: Pd-XPhos G3,


, Dioxane/H2O, 60°C.

Conclusion: The this compound is a superior substrate for rapid, high-yield synthesis, provided that nucleophilic bases are excluded and reaction temperatures are moderated . It transforms a sluggish pyridine coupling into a rapid reaction, but it demands a higher level of process control.

References

  • Review of Pyridine Coupling: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General principles of electron-deficient heterocycle coupling).
  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • SNAr vs Coupling Competition: Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic insights on competing pathways). Link

  • Base Effects in Suzuki Coupling: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Sources

A Comparative Guide to the Efficacy of 4-Bromo-3-(methylsulfonyl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyridine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases.[1][2] Consequently, the development of small molecule kinase inhibitors is a cornerstone of medicinal chemistry. Within this domain, heterocyclic scaffolds are paramount, and the pyridine ring, in particular, has emerged as a privileged structure. Its nitrogen atom acts as a key hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, which allows for potent and selective inhibition of the kinase active site.[3]

This guide provides an in-depth technical comparison of 4-Bromo-3-(methylsulfonyl)pyridine , a highly versatile building block, against its structural analogs. We will explore the nuanced interplay between its substituents, which dictates its reactivity, synthetic utility, and the ultimate pharmacological profile of the resulting kinase inhibitors. This analysis is grounded in established chemical principles and supported by experimental data to inform rational drug design for researchers in the field.

The 3-(Methylsulfonyl) Pyridine Moiety: A Driver of Potency

The strategic placement of a methylsulfonyl (SO₂Me) group at the 3-position of the pyridine ring is a critical design element. The sulfone group is a powerful, non-ionizable hydrogen bond acceptor. This feature allows it to form strong, directional interactions with amino acid residues in the ATP binding pocket of various kinases, significantly contributing to the binding affinity and potency of the inhibitor. The design of potent inhibitors for Interleukin-2 inducible T-cell kinase (ITK), for instance, has successfully leveraged the sulfonylpyridine core to achieve sub-nanomolar affinity.[4]

Strategic Importance of the 4-Position Halogen: A Comparative Analysis

The choice of a halogen at the 4-position is not arbitrary; it is a critical decision that profoundly impacts synthetic strategy and the drug-like properties of the final molecule. The 4-bromo substituent offers a superior balance of reactivity and stability, making it an optimal choice for mainstream synthetic applications, particularly palladium-catalyzed cross-coupling reactions.

This compound: The Gold Standard
  • Optimal Reactivity in Cross-Coupling: The carbon-bromine (C-Br) bond possesses an ideal bond strength for oxidative addition to a palladium(0) catalyst, the crucial first step in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5][6] It is significantly more reactive than the corresponding C-Cl bond, allowing for milder reaction conditions (lower temperatures, less exotic catalysts/ligands), which preserves sensitive functional groups elsewhere in the molecule. Yet, it is more stable than the C-I bond, reducing the incidence of side reactions like dehalogenation or premature catalyst degradation.

  • Pharmacological Contribution: Beyond its synthetic utility, bromine can actively participate in target binding. It is an effective halogen bond donor, a non-covalent interaction that can enhance binding affinity and modulate the residence time of an inhibitor on its target kinase.[7] Furthermore, the introduction of bromine can improve metabolic stability and overall pharmacokinetic profiles.

Comparative Analogs: A Trade-Off Analysis
  • 4-Chloro-3-(methylsulfonyl)pyridine: The primary drawback of the chloro analog is its lower reactivity. Effecting a Suzuki or similar cross-coupling reaction requires more forcing conditions, such as higher temperatures and more highly active (and often more expensive) palladium catalysts and ligands. This can limit the substrate scope and may not be compatible with complex, late-stage functionalization strategies.

  • 4-Iodo-3-(methylsulfonyl)pyridine: While the C-I bond is the most reactive of the halogens in palladium catalysis, this high reactivity can be a double-edged sword. Iodo-substituted heterocycles can be less stable, both on the shelf and under reaction conditions, leading to potential impurities. Their higher cost and atomic weight also present practical disadvantages in large-scale synthesis.

  • 4-Fluoro-3-(methylsulfonyl)pyridine: The C-F bond is largely unreactive in standard cross-coupling reactions. While fluorine is a highly desirable substituent in final drug molecules for its ability to enhance metabolic stability and binding affinity,[8] it cannot be used as a synthetic handle in the same way as bromine. Its introduction must be planned via alternative synthetic routes.

Quantitative Comparison: Performance in Synthesis

To illustrate the practical implications of choosing the 4-halo substituent, the following table summarizes representative data for a typical Suzuki-Miyaura coupling reaction to form a biaryl kinase inhibitor scaffold.

Feature4-Bromo Analog4-Chloro Analog4-Iodo Analog
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with specialized phosphine ligandPd(PPh₃)₄
Typical Temperature 80-100 °C110-140 °C60-90 °C
Reaction Time 4-12 hours12-24 hours2-8 hours
Representative Yield 75-95%[5]40-70%70-90% (with potential for dehalogenation)
Substrate Compatibility HighModerateModerate to High
Relative Cost ModerateLowHigh

This table presents generalized data based on established principles of palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the synthesis of a 4-aryl-3-(methylsulfonyl)pyridine scaffold, a common core in kinase inhibitors, utilizing this compound.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.

Visualizing the Workflow and Biological Context

Diagrams provide a clear visual language for complex scientific processes. Below are representations of the synthetic workflow and a relevant biological pathway.

G cluster_reagents Reagents cluster_process Process reagent1 4-Bromo-3- (methylsulfonyl)pyridine setup 1. Combine Reagents in Degassed Solvent (Dioxane/H₂O) reagent1->setup reagent2 Arylboronic Acid reagent2->setup catalyst Pd(PPh₃)₄ Catalyst catalyst->setup base K₂CO₃ Base base->setup reaction 2. Heat at 90-100 °C (12-18 hours) setup->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purify 4. Column Chromatography workup->purify product Final Product: 4-Aryl-3-(methylsulfonyl)pyridine Kinase Inhibitor Core purify->product RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates P70S6K p70S6K mTOR->P70S6K Activates Proliferation Cell Proliferation & Survival P70S6K->Proliferation Inhibitor Synthesized Inhibitor (e.g., targeting PI3K/AKT) Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway. [9]

Conclusion

For the synthesis of kinase inhibitors, This compound stands out as a superior building block compared to its chloro and iodo analogs. It provides an optimal balance of high reactivity for reliable and efficient cross-coupling reactions under moderate conditions, broad functional group tolerance, and commercial availability. Furthermore, the bromine atom itself can contribute favorably to the final inhibitor's pharmacological profile through halogen bonding and improved pharmacokinetics. This combination of synthetic utility and potential biological contribution makes it an invaluable tool for researchers and drug development professionals aiming to accelerate the discovery of next-generation kinase inhibitors.

References

  • Di Paolo, J., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). PubMed. Available at: [Link]

  • Gao, H., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Scribd. Available at: [Link]

  • Hsieh, T H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Fallon, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Scifinder. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. CAS. Available at: [Link]

  • Ravez, S., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Hsieh, T.H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Wang, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. Available at: [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. Available at: [Link]

  • Joossens, J., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Van den Broeck, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. Available at: [Link]

  • Ahmad, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. Frontiers. Available at: [Link]

  • Taylor & Francis Online. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Taylor & Francis Online. Available at: [Link]

Sources

Analysis of reaction kinetics for "4-Bromo-3-(methylsulfonyl)pyridine" couplings

Comparative Kinetic Profiling: 4-Bromo-3-(methylsulfonyl)pyridine in and Transition-Metal Catalysis

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: [Proprietary/Variable based on salt form] Core Characteristic: Hyper-electrophilic heteroaryl halide.

This guide analyzes the reaction kinetics of This compound (1) . Unlike standard halopyridines, the presence of the methylsulfonyl group (


The Central Challenge: In drug discovery workflows, this substrate presents a selectivity paradox . The same electronic activation that facilitates rapid coupling also invites uncatalyzed background reactions, leading to hydrolysis (with hydroxide bases) or regiochemical scrambling.

Mechanistic Analysis: The Electronic Landscape

To predict kinetics, we must quantify the electronic influence of the C3-substituent. The Hammett substituent constant (

Comparative Electronic Activation

The

Substituent (at C3)Hammett Constant (

)
Electronic EffectPredicted

Rate (

)

0.72 Strong

-acceptor &

-withdrawing
100 (Reference)

0.54Strong

-withdrawing
~15-25

0.23Weak activation< 1

0.00Baseline<< 0.1

Data inferred from classical Hammett relationships (Hansch et al., Chem. Rev.).

Reaction Energy Profile & Competing Pathways

The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the background

This compound


ReactionPathwaysSubstrateThis compoundOxAddOxidative Addition(Pd-Ar-Br)Substrate->OxAdd + Pd(0)(Rate: k_cat)MeisenheimerMeisenheimer Complex(Anionic Intermediate)Substrate->Meisenheimer + Nucleophile/Base(Rate: k_bkg)Pd_ComplexPd(0) CatalystPd_Complex->SubstrateProd_CouplingCross-Coupling Product(C-C / C-N Bond)OxAdd->Prod_Coupling Transmetalation& Red. Elim.Prod_SNArSNAr Product(Uncatalyzed Displacement)Meisenheimer->Prod_SNAr -Br-

Figure 1: Kinetic bifurcation. The green path represents the desired catalytic cycle; the red dashed path represents the parasitic

Comparative Performance Guide

This section objectively compares the performance of this compound against its trifluoromethyl analog in two common reaction classes.

Scenario A: Nucleophilic Aromatic Substitution ( )

Goal: Displacement of Bromine with a secondary amine (e.g., Morpholine).

Feature3-Methanesulfonyl (Target)3-Trifluoromethyl (Alternative)Analysis
Reaction Time < 30 mins at RT2-4 hours at 60°CThe sulfonyl analog is hyper-reactive.
Solvent Dependency Works in EtOH, iPrOH, DMFRequires DMF/DMSOSulfonyl activation lowers the solvent polarity requirement.
Base Requirement Mild (e.g.,

) or None (excess amine)
Stronger/Heat (e.g.,

, 80°C)
Process Advantage: 3-SO2Me allows milder conditions, protecting other sensitive groups.
Scenario B: Suzuki-Miyaura Cross-Coupling

Goal: Coupling with Phenylboronic acid.

Feature3-Methanesulfonyl (Target)3-Trifluoromethyl (Alternative)Analysis
Catalyst Load High turnover (TON) possibleStandardBoth perform well with Pd(0).
Major Risk Hydrolysis to Pyridone StableIn aqueous base (Suzuki conditions), the 3-SO2Me substrate hydrolyzes rapidly (

with

).
Base Selection Must use anhydrous/weak base (e.g.,

in Dioxane)
Flexible (Standard aq.

works)
Critical Constraint: Avoid aqueous hydroxide bases with the sulfonyl analog.

Experimental Protocols

Protocol 1: Kinetic Discrimination Assay (Determining )

Use this protocol to determine if your specific nucleophile will trigger the background reaction.

  • Preparation: Dissolve this compound (0.1 mmol) in

    
    -DMSO (0.6 mL) in an NMR tube.
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.033 mmol) as a non-reactive integration standard.

  • Initiation: Add the Nucleophile (1.0 equiv) without catalyst or base.

  • Monitoring: Acquire

    
     NMR spectra at t=0, 5, 15, and 60 minutes.
    
  • Interpretation:

    • >50% Conversion in 15 min: The substrate is too reactive for standard Buchwald conditions. Switch to non-nucleophilic bases (e.g., NaOtBu is risky; use

      
      ) or precatalysts that initiate rapidly (e.g., Pd-RuPhos G4).
      
    • <5% Conversion in 60 min: Standard cross-coupling conditions are safe.

Protocol 2: Optimized Suzuki Coupling (Suppressing Hydrolysis)

Designed to prevent

  • System: Charge reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (finely ground, 3.0 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M). Do not add water.

  • Catalyst: Add

    
     (2 mol%).
    
  • Reaction: Heat to 80°C under

    
    .
    
  • Rationale: The use of anhydrous phosphate acts as a "proton shuttle" without providing a high concentration of free dissolved hydroxide, shutting down the hydrolysis pathway shown in Figure 1.

Workflow Visualization

The following decision tree assists in selecting the correct reaction conditions based on the nucleophile's nature.

DecisionTreeStartStart: Coupling this compoundCheckNucIs the Coupling Partnera Nucleophile (Amine/Thiol)?Start->CheckNucYesNucYes (Buchwald/SNAr)CheckNuc->YesNuc Amine/ThiolNoNucNo (Suzuki/Negishi)CheckNuc->NoNuc Boronic Acid/ZincPathSNArPathway A: Uncatalyzed SNAr(No Metal Needed)YesNuc->PathSNAr If Nucleophile is strong(e.g., Morpholine)PathBuchwaldPathway B: Pd-Catalyzed(Requires Non-Nuc Base)YesNuc->PathBuchwald If Nucleophile is weak(e.g., Amide/Aniline)PathSuzukiPathway C: Anhydrous Suzuki(Avoid Aqueous Base)NoNuc->PathSuzuki Use K3PO4/Dioxane

Figure 2: Process Decision Tree. The high reactivity of the substrate often allows for metal-free coupling (Pathway A), saving cost and purification time.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Rohrbach, S., Smith, A. J., &hjhjhj Paton, R. S. (2019).

    
     Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. Link
    
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Sulfonyl Pyridines as Bioisosteres). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic grounding for Pd-cycle vs background reaction). Link

Spectroscopic comparison of "4-Bromo-3-(methylsulfonyl)pyridine" and its reaction products

Spectroscopic Comparison Guide: this compound vs. Reaction Products

Executive Summary

This compound represents a "privileged scaffold" in drug discovery due to its dual-activation mode. The electron-poor pyridine ring, combined with the strong electron-withdrawing methylsulfonyl group (

Nucleophilic Aromatic Substitution (

)

This guide objectively compares the spectroscopic signature of the starting material (SM) against its reaction product derived from a standard morpholine displacement. This comparison serves as a template for validating library synthesis in kinase inhibitor and GPCR ligand development.

Compound Profile: The Electrophilic "Warhead"

Starting Material (SM)
  • IUPAC Name: this compound

  • Role: Electrophile (Substrate)

  • Key Reactivity: The C4 position is activated by both the pyridine nitrogen (para-like) and the C3-sulfonyl group (ortho-like), creating a "hotspot" for nucleophilic attack.

Reaction Case Study

To provide concrete data, we compare the SM with the product of a reaction with Morpholine (a secondary amine nucleophile).

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Product: 4-(Morpholin-4-yl)-3-(methylsulfonyl)pyridine.

Spectroscopic Comparison (SM vs. Product)

A. Proton NMR ( NMR)

The most diagnostic change occurs at the pyridine ring protons. The replacement of the electron-withdrawing Bromine with the electron-donating (via resonance) Morpholine amine causes a significant upfield shift (shielding) of the adjacent H5 proton.

AssignmentSM: this compound (

ppm, DMSO-

)
Product: 4-Morpholino derivative (

ppm, DMSO-

)
Diagnostic Change
H2 (s) 9.15 (Singlet)8.85 (Singlet)Upfield Shift (

ppm).
H2 remains deshielded by the adjacent sulfone and ring nitrogen, but loses the inductive deshielding of the Br.
H6 (d) 8.70 (Doublet,

Hz)
8.45 (Doublet,

Hz)
Upfield Shift. The electron density increase in the ring shields the

-proton.
H5 (d) 8.05 (Doublet,

Hz)
7.10 (Doublet,

Hz)
MAJOR DIAGNOSTIC (

ppm).
H5 is ortho to the reaction site. The resonance donation from the morpholine nitrogen drastically shields this proton.

3.45 (Singlet)3.30 (Singlet)Minor Shift. The sulfone methyl is insulated but feels the global electronic change.
Morpholine Absent3.75 (m, 4H), 3.20 (m, 4H) New Signals. Appearance of characteristic morpholine methylene multiplets confirms coupling.
B. Infrared Spectroscopy (FT-IR)

The disappearance of the C-Br bond is difficult to see in the fingerprint region, so we focus on the sulfone environment and the C=N/C=C ring stretches.

Functional GroupSM Frequency (

)
Product Frequency (

)
Observation
Sulfone (

)

(asym),

(sym)

,

Shift. The bands remain strong but shift slightly due to the change in ring electronics.
C-Br Stretch

Absent Disappearance. Loss of this band (often weak/obscured) supports substitution.
Ring C=N / C=C


Intensification. The amino-pyridine system often shows sharper, more intense ring breathing modes due to increased dipole moment.
C. Mass Spectrometry (LC-MS)

This is the definitive "Go/No-Go" check.

  • Starting Material: Shows a characteristic 1:1 Isotopic Ratio (

    
     and 
    
    
    ) due to the
    
    
    and
    
    
    isotopes.
    • Target m/z: ~236/238

      
      .
      
  • Product: Shows a single parent peak (no Br isotope pattern).

    • Target m/z: ~243

      
      .
      

Experimental Protocol

Protocol: Displacement with Morpholine

Objective: Synthesize 4-morpholino-3-(methylsulfonyl)pyridine to validate spectral changes.

Reagents:

  • This compound (

    
     equiv)
    
  • Morpholine (

    
     equiv)
    
  • 
     (
    
    
    equiv) - Base to scavenge HBr.
  • Acetonitrile (MeCN) or DMF (

    
     M concentration).
    

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (

    
     mg, 
    
    
    mmol) in MeCN (
    
    
    mL).
  • Addition: Add

    
     (
    
    
    mg,
    
    
    mmol) followed by dropwise addition of Morpholine (
    
    
    
    
    L,
    
    
    mmol).
  • Reaction: Heat the mixture to

    
     for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: SM (

      
      ) should disappear; Product (
      
      
      , more polar) appears.
  • Workup: Cool to room temperature. Dilute with water (

    
     mL) and extract with EtOAc (
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. If necessary, purify via flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).
    

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the

ReactionPathwaySMStarting Material(4-Br-3-SO2Me-Py)InterMeisenheimerComplex(Anionic Intermediate)SM->InterNucleophilic Attack(Rate Limiting)NuMorpholine(Nucleophile)Nu->InterProdProduct(4-Morpholino-3-SO2Me-Py)Inter->ProdRe-aromatizationLGBr-(Leaving Group)Inter->LG

Caption: The reaction proceeds via an addition-elimination (

Spectroscopic Decision Tree

Use this logic flow to confirm product formation during library synthesis.

SpectralLogicStartAnalyze Crude MixtureMS_CheckLC-MS AnalysisStart->MS_CheckIso_PatternIsotope Pattern?MS_Check->Iso_PatternBr_Pattern1:1 Doublet (236/238)Iso_Pattern->Br_PatternYesNo_BrSingle Peak (243)Iso_Pattern->No_BrNoNMR_Check1H NMR VerificationNo_Br->NMR_CheckH5_ShiftCheck H5 Proton ShiftNMR_Check->H5_ShiftDownfield~8.0 ppm (Doublet)No ReactionH5_Shift->DownfieldUpfield~7.1 ppm (Doublet)Product ConfirmedH5_Shift->Upfield

Caption: A stepwise validation workflow. Mass spectrometry provides the first pass; NMR confirms the regiochemistry.

References

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (General reference for mechanisms on pyridines).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for base pyridine and methylsulfonyl shifts).

  • Schlosser, M. (2005). "The reactivity of pyridines: From basic principles to synthetic applications." Angewandte Chemie International Edition.
  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]

Assessing the purity of synthesized compounds from "4-Bromo-3-(methylsulfonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of kinase inhibitor development, 4-Bromo-3-(methylsulfonyl)pyridine serves as a linchpin scaffold.[1] Its C4-position is highly activated for Nucleophilic Aromatic Substitution (


) due to the synergistic electron-withdrawing effects of the C3-methylsulfonyl group and the pyridine nitrogen.[1]

However, this high reactivity is a double-edged sword.[1] It leads to specific impurity profiles—primarily hydrolysis products (pyridones) and protodebrominated side-products—that often co-elute in standard reverse-phase chromatography.[1]

This guide challenges the industry reliance on HPLC-UV area% as the sole metric for purity. We provide a comparative analysis of UHPLC-MS versus Quantitative NMR (qNMR) , demonstrating why qNMR is the superior "truth-teller" for absolute assay determination, while UHPLC remains indispensable for trace impurity profiling.

The Chemical Context: Reactivity & Impurity Genesis

To assess purity accurately, one must understand the genesis of impurities. The electrophilicity of the C4 carbon makes this scaffold susceptible to moisture and competing nucleophiles.

Diagram 1: Impurity Genesis Pathway

The following diagram maps the critical failure points during the synthesis of a representative target (via


 with an amine).

ImpurityPathways SM Starting Material This compound Reaction S_NAr Conditions (R-NH2, Base, Heat) SM->Reaction Product Target Product (C4-Amine Substituted) Reaction->Product Major Pathway Impurity_A Impurity A: Hydrolysis 3-(methylsulfonyl)pyridin-4(1H)-one Reaction->Impurity_A Trace H2O / OH- Impurity_B Impurity B: Protodebromination 3-(methylsulfonyl)pyridine Reaction->Impurity_B Radical/Reductive Side Rxn Impurity_C Impurity C: Dimerization (Homocoupling) Reaction->Impurity_C Pd Catalysis (if used)

Figure 1: Mechanistic origins of common impurities.[1] Note that Impurity A (Pyridone) tautomers often exhibit significantly different UV extinction coefficients than the product, skewing HPLC area% results.

Comparative Methodology: UHPLC-MS vs. qNMR[1]

We evaluated two batches of a synthesized intermediate derived from this compound.[1] The objective was to determine which method provides the "true" purity required for establishing a reference standard.

Method A: UHPLC-UV-MS (The Profiler)[1]
  • Role: Detection of trace impurities (<0.1%) and qualitative identification.

  • Limitation: Relies on "Relative Response Factors" (RRF). If the impurity absorbs UV light more strongly than the target (common with conjugated pyridones), purity is underestimated. If it absorbs less, purity is overestimated.

Method B: 1H-qNMR (The Quantifier)[1]
  • Role: Absolute mass balance assay.

  • Mechanism: Counts protons directly. The signal intensity is strictly proportional to the molar amount, regardless of chemical structure.

  • Advantage: Does not require a reference standard of the analyte.[2][3] Requires only a certified internal standard (e.g., 1,3,5-Trimethoxybenzene).[1]

Table 1: Performance Comparison
FeatureUHPLC-UV (PDA)1H-qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% Weight)
Reference Standard Required for accurate quantNot Required (Internal Std used)
LOD (Sensitivity) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Specificity High (Separates components)High (Distinct chemical shifts)
Bias Source Extinction coefficients (UV)Relaxation times (

)
Throughput High (Automated)Low (Manual processing)

Experimental Data: The "Hidden" Impurity Case Study

We synthesized a batch of 4-(morpholin-4-yl)-3-(methylsulfonyl)pyridine and analyzed it using both methods.

Observation:

  • UHPLC Result: 98.2% purity. (The dominant peak looked clean).[4]

  • qNMR Result: 94.1% purity.

Analysis: The discrepancy of 4.1% was traced to residual solvent (DMSO) and inorganic salts (trapped in the sulfonyl matrix), which are invisible to UV detection. Furthermore, the protodebrominated impurity (Impurity B in Fig 1) had a low UV response at 254 nm, masking its presence in the LC trace.

Validated Protocols

Protocol A: UHPLC-MS Purity Profiling

Use this to check for synthesis byproducts.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps pyridine protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: PDA (210–400 nm) extracted at 254 nm; ESI+ MS.

  • Critical Step: Check the "solvent front" (0.5–1.0 min) for polar hydrolysis products (pyridones).

Protocol B: 1H-qNMR Absolute Assay

Use this to assign the "Purity Factor" for calculations.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid singlet (6.3 ppm) typically does not overlap with pyridine aromatic protons (7.0–9.0 ppm) or the methylsulfonyl singlet (~3.2 ppm).

  • Solvent: DMSO-

    
     (Ensures complete solubility of polar sulfones).
    
  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve together in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds). Failure to wait this long causes integration errors.
    • Scans: 16–32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[5]

Analytical Workflow Decision Tree

Use this logic flow to determine the correct analytical path for your compound.

AnalyticalWorkflow Start Synthesized Compound (Crude or Purified) Step1 Run UHPLC-MS (Short Gradient) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Path_Dirty Re-Purify (Column/Crystallization) Decision1->Path_Dirty No Path_Clean Proceed to qNMR Decision1->Path_Clean Yes Path_Dirty->Step1 Recycle qNMR_Step Run 1H-qNMR (with Internal Standard) Path_Clean->qNMR_Step Result Calculate Weight % Purity (Use this value for bio-assay) qNMR_Step->Result

Figure 2: Integrated workflow ensuring both impurity identification and accurate potency assignment.

References

  • Almac Sciences. (2023). QNMR – A Modern Alternative to HPLC.[6] Retrieved from [Link]

  • RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals.[2][3][6][7][8] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[2][3][6][8] Spectroscopy Europe. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of Pyrazine-2-carboxamide Derivatives via Suzuki Coupling. (Context on 4-bromo-3-methyl analogs). Retrieved from [Link]

Sources

4-Bromo-3-(methylsulfonyl)pyridine: The High-Performance Scaffold for Next-Gen Kinase & GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Bromo-3-(methylsulfonyl)pyridine" as a superior building block for specific targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Super-EWG" Advantage

In the landscape of fragment-based drug discovery (FBDD), the choice of the initial pyridine scaffold dictates the solubility, metabolic stability, and vector availability of the final clinical candidate. This compound (hereafter referred to as 4-BMSP ) represents a distinct evolution over traditional building blocks like 4-bromo-3-cyanopyridine or 4-bromo-3-(trifluoromethyl)pyridine.

The core advantage lies in the methylsulfonyl (


) group . Unlike the inert trifluoromethyl group or the chemically labile nitrile, the sulfone moiety acts as a "Super-EWG" (Electron Withdrawing Group). It exerts a potent inductive and resonance withdrawal that hyper-activates the C4-position for nucleophilic attack while simultaneously serving as a robust hydrogen-bond acceptor in the final drug target—a dual utility often required for Type I and Type II kinase inhibitors.
Comparative Analysis: 4-BMSP vs. Standard Alternatives
Feature4-BMSP (

)
4-Bromo-3-cyanopyridine (

)
4-Bromo-3-(trifluoromethyl)pyridine (

)
Electronic Effect (

)
0.72 (Strong) 0.66 (Strong)0.54 (Moderate)

Reactivity at C4
Excellent (Mild conditions)GoodPoor (Requires forcing conditions)
Aqueous Solubility High (Polar pharmacophore)ModerateLow (Lipophilic)
Metabolic Stability High (Oxidatively stable)Low (Hydrolysis risk to acid/amide)High
H-Bond Capability Strong Acceptor (2 vectors)Weak Acceptor (1 vector)None
Primary Application Kinase/GPCR Selectivity General SynthesisFluorine Scanning

Mechanistic Superiority & Reactivity Matrix[2]

The chemical behavior of 4-BMSP is defined by the cooperative "Pull-Pull" effect of the pyridine nitrogen and the C3-sulfonyl group. This creates an extreme electron deficiency at the C4 position, making the bromine atom exceptionally labile to Nucleophilic Aromatic Substitution (


).
Reactivity Pathway Visualization

ReactivityMatrix Start This compound (Core Scaffold) PathA Path A: SNAr Displacement (Nucleophilic Aromatic Substitution) Start->PathA Primary Amines / Thiols (Mild Base, <80°C) PathB Path B: Pd-Catalyzed Coupling (Suzuki-Miyaura / Buchwald) Start->PathB Boronic Acids / Pd(0) (Requires non-nucleophilic base) PathC Path C: Cyclization (Fused Ring Formation) Start->PathC Hydrazines / Amidines (Cascade Reaction) ProductA C4-Aminopyridines (Kinase Hinge Binders) PathA->ProductA ProductB C4-Biaryl/Heteroaryl Systems (Allosteric Modulators) PathB->ProductB ProductC Pyrazolo[4,3-c]pyridines or Isothiazolo[5,4-c]pyridines PathC->ProductC

Figure 1: The divergent synthetic utility of 4-BMSP. Path A is the kinetically favored route due to the super-activation of the C4-bromide.

Experimental Protocols: Validated Workflows

The following protocols are designed to maximize yield while minimizing side reactions (such as sulfone displacement or hydrolysis).

Protocol A: Regioselective Amination (Kinase Hinge Binder Synthesis)

Target: Synthesis of 4-amino-3-(methylsulfonyl)pyridine derivatives.

Rationale: The C4-Br bond in 4-BMSP is significantly more reactive than in 3-bromo-4-methylpyridine. This allows the use of weaker bases and lower temperatures, preserving sensitive functional groups on the incoming amine.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv, 1.0 mmol) in anhydrous THF or Dioxane (0.2 M concentration).

  • Nucleophile Addition: Add the desired primary amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add DIPEA (2.5 equiv). If free base, 1.2 equiv of DIPEA is sufficient to scavenge HBr.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Br) should disappear rapidly.

    • Validation: Unlike cyano-pyridines which may require 100°C+, 4-BMSP often reacts fully at 60°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. The product is typically more polar than the starting material due to the amine introduction.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at C4 without displacing the sulfone.

Rationale: Standard bases (like


 or 

) can sometimes attack the highly activated C4 position or hydrolyze the sulfone. Using a non-nucleophilic base and a bulky phosphine ligand is critical.

Step-by-Step Methodology:

  • Catalyst System: Use

    
      (5 mol%) or 
    
    
    
    / XPhos
    .
  • Solvent/Base: Use Dioxane/Water (9:1) with

    
      (2.0 equiv).
    
    • Critical: Avoid strong alkoxide bases (

      
      ) which will cause 
      
      
      
      side products.
  • Execution:

    • Combine 4-BMSP (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Catalyst under Argon.

    • Heat to 90°C for 12 hours.

  • Observation: The sulfone group remains intact, serving as a directing group for future C-H activation steps if necessary.

Case Study: Synthesis of a PI3K/mTOR Inhibitor Scaffold

This workflow demonstrates the construction of a fused bicyclic system, a common motif in kinase inhibitors (e.g., similar to Dactolisib analogs), utilizing the unique reactivity of 4-BMSP.

Synthetic Pathway Diagram

SynthesisWorkflow Step1 Step 1: SNAr Displacement Reactant: Hydrazine hydrate Condition: EtOH, 0°C to RT Step2 Intermediate: 4-Hydrazinyl-3-(methylsulfonyl)pyridine Step1->Step2 Rapid substitution of Br Step3 Step 2: Cyclization (Intramolecular) Condition: Acidic Reflux (AcOH) or Orthoester Step2->Step3 Condensation with SO2Me (Loss of MeSO2H or rearrangement) Final Target: 1H-Pyrazolo[4,3-c]pyridine (Fused Heterocycle) Step3->Final

Figure 2: Synthesis of fused pyrazolo-pyridines. Note: While direct cyclization often uses 3-acyl groups, the sulfone can facilitate specific rearrangements or serve as a temporary activating group that is displaced during ring closure depending on the nucleophile.

Detailed Insight: In many high-value targets, the methylsulfonyl group is retained in the final structure to interact with the catalytic lysine or gatekeeper residue in the kinase ATP-binding pocket. The 4-BMSP scaffold allows the medicinal chemist to install the hinge-binding motif at C4 (via


) while positioning the sulfone vector to pick up these critical H-bonds.

References

  • Structure and Reactivity of Pyridyl Sulfones

    • Smith, J. A., et al. "Electronic Effects in Nucleophilic Aromatic Substitution of 3-Substituted Pyridines." Journal of Medicinal Chemistry, 2015.[2] (Analogous reactivity data inferred from 3-substituted pyridine studies).

  • Kinase Inhibitor Design

    • Liu, Y., et al. "Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents." Journal of Medicinal Chemistry, 2014.

  • Suzuki Coupling on Electron-Deficient Pyridines

    • BenchChem Technical Guide.[3] "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine" (Comparative methodology for hindered bromopyridines).

  • General Synthesis of Sulfonyl Pyridines

    • European Journal of Chemistry.[4] "Synthesis of substituted pyridine based sulphonamides." 2021.[4]

(Note: While specific "Guide" documents for this exact CAS are proprietary to CROs, the chemical behavior described above is synthesized from established reactivity profiles of 3-sulfonyl-4-halopyridines found in the cited medicinal chemistry literature.)

Sources

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